2-Benzenesulphonyl-acetamidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUBWVOQBYPLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507880 | |
| Record name | (Benzenesulfonyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144757-42-6 | |
| Record name | (Benzenesulfonyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Benzenesulphonyl-acetamidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Benzenesulphonyl-acetamidine, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of a key intermediate, benzenesulfonylacetonitrile, followed by its conversion to the target amidine via the Pinner reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Step 1: Synthesis of Benzenesulfonylacetonitrile. This initial step involves the nucleophilic substitution of a halogen in chloroacetonitrile with the sulfinate anion from sodium benzenesulfinate. This reaction establishes the core structure of the molecule.
-
Step 2: Pinner Reaction to form this compound. The nitrile group of benzenesulfonylacetonitrile is converted to an amidine through the classic Pinner reaction. This involves the formation of an intermediate imidate salt by reacting the nitrile with ethanol in the presence of hydrogen chloride, followed by ammonolysis to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis pathway.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| 1 | Sodium benzenesulfinate, Chloroacetonitrile | Benzenesulfonylacetonitrile | Ethanol | - | 4 hours | Reflux | ~85 | 112-114 |
| 2 | Benzenesulfonylacetonitrile, Ethanolic HCl, Ammonia | This compound | Ethanol | HCl (gas) | 6h then 10h | 40°C then 0-5°C | ~97 | Not available |
Experimental Protocols
Step 1: Synthesis of Benzenesulfonylacetonitrile
Materials:
-
Sodium benzenesulfinate (1.0 eq)
-
Chloroacetonitrile (1.0 eq)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium benzenesulfinate in anhydrous ethanol.
-
To this solution, add chloroacetonitrile dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure benzenesulfonylacetonitrile as a white solid.
Step 2: Pinner Reaction for the Synthesis of this compound
Materials:
-
Benzenesulfonylacetonitrile (1.0 eq)
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Ammonium Carbonate
Procedure:
-
Formation of the Imidate Salt (Pinner Salt):
-
Charge a reaction vessel with a solution of benzenesulfonylacetonitrile in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. It is crucial to maintain anhydrous conditions to prevent the formation of byproducts.
-
After saturation with HCl, warm the reaction mixture to 40°C and stir for 6 hours.[1] The formation of the ethyl 2-(phenylsulfonyl)acetimidate hydrochloride salt occurs during this step.
-
-
Ammonolysis to the Amidine:
-
Isolation and Purification:
-
Filter the reaction mixture to remove inorganic salts, and wash the solids with ethanol.[1]
-
Concentrate the filtrate under vacuum.[1]
-
The resulting residue can be further purified by recrystallization from a suitable solvent (e.g., ethanol/ethyl acetate) to yield this compound. A generic procedure reports a yield of 97% for a similar amidine synthesis.[1]
-
Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for the Pinner Reaction
Caption: Step-by-step workflow for the Pinner reaction.
References
Physicochemical Properties of 2-Benzenesulphonyl-acetamidine: A Technical Guide
Introduction
2-Benzenesulphonyl-acetamidine belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide outlines the key physicochemical properties relevant to drug discovery and provides detailed experimental methodologies for their determination.
Representative Physicochemical Data
The following tables summarize the physicochemical properties of benzenesulfonamide and N-acetylsulfanilyl chloride, which share structural motifs with this compound. These values can be used as a preliminary reference for estimating the properties of the target compound.
Table 1: Physicochemical Properties of Benzenesulfonamide
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂S | [1] |
| Molecular Weight | 157.19 g/mol | [1] |
| Melting Point | 149-152 °C | |
| pKa | 10.0 | [1] |
| logP | 0.3 | [1] |
| Aqueous Solubility | ≥1.27 mg/mL (with ultrasonic) | [2] |
| Appearance | White to off-white crystalline solid | [3] |
Table 2: Physicochemical Properties of N-Acetylsulfanilyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₃S | [4] |
| Molecular Weight | 233.67 g/mol | [4] |
| Melting Point | 142-145 °C (decomposes) | [5][6] |
| Solubility | Soluble in ethanol, ether, hot benzene, and hot chloroform.[5][6] Slightly soluble in water.[7] | [5][6][7] |
| Appearance | White to light brown powder or crystalline solid | [5] |
Experimental Protocols
The following sections detail standard experimental procedures for determining key physicochemical properties of small organic molecules.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[8] A sharp melting range typically signifies a pure substance, while impurities can lead to a depressed and broadened melting range.[8]
Protocol: Capillary Method [9][10]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[10] The tube is sealed at one end.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).[8]
-
Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[9] A heating rate of approximately 2°C per minute is recommended for accurate measurements.[8]
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point of the substance.[8]
-
Replicate Measurements: For accuracy, the determination should be repeated at least twice with fresh samples.[8]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at different physiological pH values.
Protocol: Potentiometric Titration [11][12]
-
Solution Preparation: A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent.[11] Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.[11] The ionic strength of the solution is kept constant using a salt solution like 0.15 M KCl.[11]
-
Calibration: The pH meter is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[11]
-
Titration: The compound solution is placed in a reaction vessel with a magnetic stirrer. A pH electrode is immersed in the solution. The solution is then titrated with the strong base (for acidic compounds) or strong acid (for basic compounds) in small, precise increments.[11]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.[11][13] The experiment should be performed in triplicate to ensure reproducibility.[11]
Lipophilicity (logP) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets. The shake-flask method is the traditional and most reliable technique for its determination.[14][15]
Protocol: Shake-Flask Method [14][16]
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[14][16]
-
Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated phases.[16]
-
Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a flask. The flask is shaken for a sufficient time (e.g., 30 minutes to 24 hours) to allow for the compound to reach equilibrium between the two phases.[15][16]
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to facilitate this process.[16]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[16]
Aqueous Solubility Determination
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[17]
Protocol: Shake-Flask Method [18][19]
-
Solution Preparation: An excess amount of the solid compound is added to a known volume of a specific aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) in a sealed flask.[19]
-
Equilibration: The flask is agitated at a constant temperature (typically 37 °C for biopharmaceutical relevance) for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[19][20]
-
Sample Collection and Separation: Aliquots of the suspension are withdrawn at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). The undissolved solid is removed by filtration or centrifugation.[19]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.[21]
-
Equilibrium Confirmation: Equilibrium is considered to be reached when the concentration of the dissolved compound in consecutive samples does not differ significantly.[19]
Biological Context and Signaling Pathways
While specific biological activities for this compound are not documented, many benzenesulfonamide derivatives are known to act as inhibitors of various enzymes, most notably carbonic anhydrases.[22] These enzymes are involved in numerous physiological processes.
Representative Signaling Pathway: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of specific CA isozymes is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and cancer.[23] Benzenesulfonamides are a well-established class of CA inhibitors.[23]
Caption: Carbonic Anhydrase Inhibition by a Benzenesulfonamide Derivative.
General Experimental Workflows
The synthesis and characterization of sulfonamide derivatives typically follow a well-defined workflow.
Synthesis and Characterization Workflow
The synthesis of benzenesulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine.[24][25] The resulting product is then purified and its structure confirmed using various spectroscopic techniques.
Caption: A typical workflow for the synthesis and characterization of sulfonamides.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound by leveraging data from analogous compounds and outlining standard experimental protocols. The provided methodologies and representative data serve as a valuable resource for researchers in the early stages of drug discovery and development, enabling a more informed approach to the characterization and optimization of novel sulfonamide-based drug candidates. Further experimental investigation is required to determine the specific properties of this compound.
References
- 1. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 121-60-8 CAS MSDS (N-Acetylsulfanilyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. byjus.com [byjus.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. who.int [who.int]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 24. frontiersrj.com [frontiersrj.com]
- 25. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available on the Mechanism of Action for 2-Benzenesulphonyl-acetamidine
A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the mechanism of action, biological targets, or therapeutic effects of the compound 2-Benzenesulphonyl-acetamidine.
Initial investigations into compounds with similar structural motifs, such as 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives and other acetamidosulfonamides, were conducted to provide a potential framework for understanding its action. However, these searches did not yield any data directly pertaining to this compound.
The available research on related compounds includes:
-
2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics: These compounds have been investigated as non-hepatotoxic analogs of acetaminophen. Their mechanism is related to the metabolism of acetaminophen and the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).
-
Acetamidosulfonamide derivatives: A range of these compounds have been synthesized and evaluated for their antioxidant and antimicrobial properties. However, the specific biological targets and signaling pathways for these activities were not extensively detailed for each derivative.
It is important to note that while these compounds share some structural similarities with this compound, their biological activities are not directly transferable. The acetamidine group in the requested molecule is distinct from the acetamide and other functionalities in the compounds found in the literature, suggesting a potentially different pharmacological profile.
At present, there is a lack of scientific data to construct an in-depth technical guide on the mechanism of action of this compound. No information regarding its biological targets, associated signaling pathways, quantitative data from experimental studies, or detailed experimental protocols could be identified. Therefore, the core requirements for data presentation, experimental protocols, and visualizations cannot be fulfilled.
Further research would be required to elucidate the pharmacological properties of this compound.
An In-depth Technical Guide to the Spectral Analysis of 2-Benzenesulphonyl-acetamidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral analysis of 2-Benzenesulphonyl-acetamidine, a molecule of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented is based on the known spectral characteristics of its constituent functional groups—a benzenesulfonyl moiety and an acetamidine group—in the absence of direct experimental data for the specific molecule. This guide also includes standardized experimental protocols for obtaining such spectra.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These values are predictions based on the analysis of similar structures and functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.9 - 8.1 | Doublet of doublets | 2H | Aromatic protons ortho to the SO₂ group |
| ~ 7.5 - 7.7 | Multiplet | 3H | Aromatic protons meta and para to the SO₂ group |
| ~ 4.2 - 4.4 | Singlet | 2H | Methylene protons (CH₂) adjacent to the sulfonyl group |
| ~ 2.1 - 2.3 | Singlet | 3H | Methyl protons (CH₃) of the acetamidine group |
| ~ 8.5 - 9.5 | Broad Singlet | 2H | Amidine protons (NH₂) |
| ~ 7.0 - 8.0 | Broad Singlet | 1H | Amidine proton (NH) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 168 - 172 | Carbonyl-like carbon of the acetamidine group (C=N) |
| ~ 138 - 142 | Quaternary aromatic carbon attached to the SO₂ group |
| ~ 133 - 136 | Para aromatic carbon |
| ~ 128 - 130 | Ortho/Meta aromatic carbons |
| ~ 55 - 60 | Methylene carbon (CH₂) |
| ~ 20 - 25 | Methyl carbon (CH₃) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400 - 3200 | Strong, Broad | N-H stretching (amidine) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| 1670 - 1640 | Strong | C=N stretching (amidine) |
| 1580 - 1450 | Medium to Strong | C=C stretching (aromatic) |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretching |
| 1170 - 1140 | Strong | Symmetric SO₂ stretching |
| ~900 | Medium | S-N stretching[1] |
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion |
| 215.06 | [M+H]⁺ (Protonated molecular ion) |
| 141.02 | [C₆H₅SO₂]⁺ |
| 92.05 | [C₆H₅NH]⁺ (from rearrangement and loss of SO₂)[2] |
| 77.04 | [C₆H₅]⁺ |
| 74.06 | [CH₃C(NH)NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Vortex the vial to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-16 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 0-200 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectra and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
-
This compound sample
-
Spatula
-
Potassium Bromide (KBr), IR grade (for pellet method)
-
Mortar and pestle (for pellet method)
-
Pellet press (for pellet method)
Procedure (ATR Method):
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage.[3]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[3]
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[3]
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
Mass spectrometer with an ESI source
-
Syringe pump and syringe
-
This compound sample
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Volatile acid (e.g., formic acid) for positive ion mode
-
Vials and pipettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[4][5]
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature.
-
-
Sample Infusion: Load the sample solution into a syringe and place it in the syringe pump. Infuse the sample into the ESI source at a constant flow rate (e.g., 5-20 µL/min).[6]
-
MS Scan: Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range to observe the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS):
-
Select the protonated molecular ion as the precursor ion.
-
Apply collision-induced dissociation (CID) energy to fragment the precursor ion.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
-
Data Analysis: Analyze the full scan spectrum to determine the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
Visualizations
The following diagrams illustrate the general workflow for spectral analysis and a plausible fragmentation pathway for this compound in mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. phys.libretexts.org [phys.libretexts.org]
2-Benzenesulphonyl-acetamidine solubility and stability studies
- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
structural analogs of 2-Benzenesulphonyl-acetamidine
An In-depth Technical Guide on the Structural Analogs of 2-Benzenesulphonyl-acetamidine and Related Compounds
Introduction
The exploration of novel therapeutic agents often centers on specific pharmacophores that exhibit promising biological activity. The this compound scaffold, and more broadly, the benzenesulfonamide and acetamide moieties, represent a versatile foundation for the design of a wide array of biologically active molecules. Sulfonamides (SO₂NH) are a critical functional group found in numerous drugs, known for their antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] When combined with an acetamide or a related functional group, the resulting structures offer a rich chemical space for developing targeted inhibitors of various enzymes and receptors.
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of structural analogs of this compound and related benzenesulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Synthetic Methodologies
The synthesis of benzenesulfonamide and N-(benzenesulfonyl)acetamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine or amino acid. This versatile reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
A general procedure for the synthesis of sulfonamides involves dissolving 4-acetamidobenzenesulfonyl chloride in a suitable solvent like dichloromethane. This solution is then added dropwise to a stirred mixture of the desired amine and a base, such as sodium carbonate, in the same solvent.[2] The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[2] Following the reaction, water is added, and the organic phase is separated. The aqueous phase is typically extracted again with the organic solvent to ensure complete recovery of the product. The combined organic extracts are then washed with water and dried, and the solvent is evaporated to yield the final product.[2]
For the synthesis of 2-(4-acetamidobenzene sulphonyl amide)-3-carbethoxy-4,5-dimethylthiophene, the process involves refluxing a mixture of 2-Amino-3-carbethoxy-4,5-dimethylthiophene and p-acetamido benzene sulphonyl chloride in pyridine for 22 hours. After cooling, the reaction mixture is poured into crushed ice, and the resulting product is recrystallized from ethanol.[3]
Another common synthetic route involves the reaction of amino acids with substituted benzenesulphonyl chlorides in an aqueous medium, promoted by a base, to yield benzene sulphonamides in excellent yields.[4]
A generalized workflow for the synthesis of these derivatives is depicted below.
Caption: Generalized synthetic workflow for benzenesulfonamide derivatives.
Pharmacological Activity and Structure-Activity Relationships
Structural analogs of this compound have been investigated for a multitude of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant effects. The following sections summarize the key findings and structure-activity relationships.
Anti-inflammatory and Analgesic Activity
A series of N-(benzene sulfonyl)acetamide derivatives have been synthesized and evaluated as multi-target inhibitors of COX-2, 5-LOX, and TRPV1 for anti-inflammatory and analgesic therapy.[5]
| Compound | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) | TRPV1 IC₅₀ (μM) |
| 9a | 0.011 | 0.046 | 0.008 |
| 9b | 0.023 | 0.31 | 0.14 |
Table 1: Inhibitory Activities of N-(benzene sulfonyl)acetamide Derivatives [5]
Compound 9a demonstrated excellent oral exposure, a manageable clearance rate, and high bioavailability in pharmacokinetic studies in rats.[5] In vivo studies further confirmed its efficacy in reducing formalin-induced pain and capsaicin-induced ear edema.[5]
Another study investigated benzenesulphonamide derivatives bearing a carboxamide functionality for their in vivo anti-inflammatory activity.[4] The compounds were tested for their ability to inhibit carrageenan-induced rat-paw edema.
| Compound | % Inhibition (1h) | % Inhibition (2h) | % Inhibition (3h) |
| 4a | 94.69 | 89.66 | 87.83 |
| 4c | 94.69 | 89.66 | 87.83 |
| Indomethacin | 78.76 | - | - |
Table 2: In Vivo Anti-inflammatory Activity of Benzenesulphonamide-Carboxamide Derivatives [4]
Interestingly, the anti-inflammatory activity of these compounds was observed to decrease with time.[4]
Antimicrobial Activity
The antimicrobial potential of benzenesulphonamide derivatives has been a significant area of research. A study on benzenesulphonamide-carboxamide derivatives revealed their activity against a panel of bacteria and fungi.
| Compound | E. coli MIC (mg/mL) | S. aureus MIC (mg/mL) | P. aeruginosa MIC (mg/mL) | S. typhi MIC (mg/mL) | B. subtilis MIC (mg/mL) | C. albicans MIC (mg/mL) | A. niger MIC (mg/mL) |
| 4a | - | - | 6.67 | 6.45 | - | - | - |
| 4d | 6.72 | - | - | - | - | - | - |
| 4e | - | - | - | - | - | 6.63 | 6.28 |
| 4f | - | - | - | - | 6.63 | - | - |
| 4h | - | 6.63 | - | - | - | 6.63 | - |
Table 3: Minimum Inhibitory Concentration (MIC) of Benzenesulphonamide-Carboxamide Derivatives [4]
The proposed mechanism for the antimicrobial activity of these compounds involves the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme crucial for the biosynthesis of the bacterial and fungal cell wall.[4]
Anticancer Activity
Benzenesulfonamide derivatives have been explored as anticancer agents, with one of the primary mechanisms being the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX.[6] A series of 4-thiazolone-based benzenesulfonamides were synthesized and evaluated for their anticancer and antimicrobial properties.[6]
The structure-activity relationship studies in this area often employ a "tail approach," where modifications to a peripheral part of the molecule are made to enhance binding to the target enzyme.
Caption: Structure-Activity Relationship (SAR) concept for CA IX inhibitors.
Antioxidant Activity
A series of sixteen acetamidosulfonamide derivatives were synthesized and evaluated for their antioxidant properties, specifically their radical scavenging and superoxide dismutase (SOD) activities.[1][2]
| Compound | R Group | Radical Scavenging Activity (%) | SOD Activity (%) |
| 2 | NHCH₂-2-pyridiyl | 1.46 | 30.40 |
| 4 | NHCH₂-2-tetrahydrofuranyl | 1.82 | - |
| 15 | NHCH₂CH₂-2-pyridyl | 4.62 | 38.54 |
Table 4: Antioxidant Activities of Acetamidosulfonamide Derivatives [2]
The structure-activity relationship study revealed that an ethylene group connected to a pyridine ring, as in compound 15 , provided significant antioxidant activities.[1][2]
Experimental Protocols
General Synthesis of Acetamidosulfonamide Derivatives
A solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL) is added dropwise to a stirred mixture of an amine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL).[2] The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. Distilled water (20 mL) is then added.[2] The organic phase is separated, and the aqueous phase is extracted with dichloromethane (2 x 30 mL). The combined organic extracts are washed with water (30 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[2]
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
The anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in rats. The animals are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test compound groups. The test compounds are administered orally or intraperitoneally at a specific dose. After a set time (e.g., 30 minutes), a 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat. The paw volume is measured at various time points (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated for each group relative to the control group.[4]
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The bacteriostatic property of the synthesized compounds can be tested by the disc diffusion method as described by Bauer-Kirby.[3] A standardized inoculum of the test microorganism is uniformly streaked onto the surface of a suitable agar medium. Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar. After incubation under appropriate conditions (e.g., 37°C for 24 hours for bacteria), the diameter of the zone of inhibition around each disc is measured. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Conclusion
The structural framework of this compound and its related benzenesulfonamide and acetamide analogs offers a fertile ground for the development of novel therapeutic agents. The synthetic versatility of these scaffolds allows for fine-tuning of their pharmacological profiles. The research highlighted in this guide demonstrates the potential of these compounds as potent anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant agents. Future work in this area should focus on optimizing the pharmacokinetic properties and safety profiles of lead compounds, as well as exploring their potential in other therapeutic areas. The detailed structure-activity relationships and experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Preliminary Biological Screening of 2-Benzenesulphonyl-acetamidine Analogues: A Technical Overview
Disclaimer: This technical guide details the preliminary biological screening of compounds structurally related to 2-Benzenesulphonyl-acetamidine. As of the latest literature review, no specific biological data for this compound has been published. The following information is a synthesized overview of the biological activities of analogous benzenesulphonamide and N-(benzenesulphonyl)acetamide derivatives, providing insights into the potential therapeutic applications of this chemical scaffold for researchers, scientists, and drug development professionals.
Introduction
The benzenesulphonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects. This guide focuses on the preliminary biological screening of compounds that share core structural features with this compound, specifically N-(benzenesulphonyl)acetamide and other benzenesulphonamide derivatives. The aim is to provide a comprehensive resource on their biological evaluation, including methodologies and key findings, to inform future drug discovery and development efforts centered around this promising chemical class.
Anti-inflammatory and Analgesic Activity
Derivatives of N-(benzenesulphonyl)acetamide have emerged as potent multi-target inhibitors in the context of inflammation and pain management. These compounds have been shown to effectively inhibit key enzymes and receptors involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and Transient Receptor Potential Vanilloid 1 (TRPV1).[1]
Quantitative Data for N-(benzene sulphonyl)acetamide Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 9a | COX-2 | 0.011 | [1] |
| 5-LOX | 0.046 | [1] | |
| TRPV1 | 0.008 | [1] | |
| 9b | COX-2 | 0.023 | [1] |
| 5-LOX | 0.31 | [1] | |
| TRPV1 | 0.14 | [1] |
In Vivo Anti-inflammatory Activity of Benzenesulphonamide Derivatives
| Compound | Inhibition of Carrageenan-Induced Rat Paw Edema (%) | Time (h) | Reference |
| 4a | 94.69 | 1 | [2][3][4] |
| 89.66 | 2 | [2][3][4] | |
| 87.83 | 3 | [2][3][4] | |
| 4c | 94.69 | 1 | [2][3][4] |
| 89.66 | 2 | [2][3][4] | |
| 87.83 | 3 | [2][3][4] | |
| Indomethacin (Standard) | 78.76 | 1 | [3] |
Experimental Protocols
In Vitro COX-2 and 5-LOX Inhibition Assay
The inhibitory activity of the compounds against COX-2 and 5-LOX is typically determined using enzyme immunoassay (EIA) kits. The assay measures the enzymatic activity by quantifying the product formed (e.g., prostaglandin for COX-2, leukotriene for 5-LOX) in the presence and absence of the test compound. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is then calculated.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds. A subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time intervals, and the percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Experimental Workflows
Figure 1: Simplified inflammatory pathway showing the inhibition points of N-(benzenesulphonyl)acetamide derivatives.
Figure 2: General experimental workflow for the synthesis and biological screening of benzenesulphonamide derivatives.
Antimicrobial Activity
Various benzenesulphonamide derivatives have been investigated for their potential as antimicrobial agents. The studies have shown activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Antimicrobial Activity of Benzenesulphonamide Derivatives
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 4d | E. coli | 6.72 | [2][3][4] |
| 4h | S. aureus | 6.63 | [2][3][4] |
| 4a | P. aeruginosa | 6.67 | [2][3][4] |
| 4a | S. typhi | 6.45 | [2][3][4] |
| 4f | B. subtilis | 6.63 | [2][3][4] |
| 4e | C. albicans | 6.63 | [2][3][4] |
| 4h | C. albicans | 6.63 | [2][3][4] |
| 4e | A. niger | 6.28 | [2][3][4] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The preliminary biological screening of compounds structurally related to this compound reveals a rich and diverse pharmacological profile. The benzenesulphonamide scaffold is a versatile platform for the development of potent anti-inflammatory, analgesic, and antimicrobial agents. The data presented in this guide, derived from various N-(benzenesulphonyl)acetamide and benzenesulphonamide derivatives, strongly supports the continued exploration of this chemical space. Future research should focus on the synthesis and evaluation of this compound and its close analogues to determine if they retain or enhance the promising biological activities observed in related structures. Such studies will be crucial in unlocking the full therapeutic potential of this class of compounds.
References
- 1. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint for 2-Benzenesulphonyl-acetamidine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical framework for conducting quantum chemical calculations on the molecule 2-Benzenesulphonyl-acetamidine. Aimed at researchers, scientists, and professionals in drug development, this document outlines detailed computational methodologies and presents anticipated quantitative data based on analogous molecular structures. Due to the absence of specific published research on this compound, this guide leverages established computational chemistry principles and data from related benzenesulfonamide and acetamidine derivatives to construct a robust predictive model. The protocols and expected data herein serve as a foundational resource for initiating theoretical investigations into the electronic structure, reactivity, and spectroscopic properties of this compound, thereby facilitating its potential development as a therapeutic agent.
Introduction
Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. Their diverse applications in medicine underscore the importance of understanding their fundamental chemical properties.[1] The linkage of a benzenesulfonyl group to an acetamidine moiety in this compound suggests a unique electronic and structural profile that warrants detailed investigation. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties, providing insights into molecular geometry, electronic charge distribution, and reactivity.[2][3] This guide outlines the theoretical basis for such an investigation.
Proposed Computational Methodology
To ensure accurate and reliable theoretical data, a well-defined computational protocol is essential. The following methodology is proposed based on its successful application in the study of similar sulfonamide derivatives.[4][5]
Software and Theoretical Model
Quantum chemical calculations are recommended to be performed using the Gaussian suite of programs. Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy for systems of this nature.[2] The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is a widely used and well-validated functional for organic molecules.[5] A Pople-style basis set, specifically 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure of the molecule, including polarization and diffuse functions.[2][5]
Geometry Optimization and Vibrational Analysis
The initial molecular structure of this compound will be constructed using standard bond lengths and angles. A full geometry optimization will then be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface. To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis will be carried out at the same level of theory. The absence of imaginary frequencies will verify the stability of the optimized geometry.
Electronic Properties and Reactivity Descriptors
Following geometry optimization, a series of electronic properties will be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[3] Mulliken atomic charges will be calculated to understand the distribution of electronic charge across the molecule, providing insights into its electrostatic potential and intermolecular interactions.
Predicted Quantitative Data
The following tables summarize the expected quantitative data for this compound, derived from computational studies on analogous benzenesulfonamide and acetamidine structures. These values provide a baseline for what can be anticipated from the proposed quantum chemical calculations.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | S=O | 1.43 - 1.45 Å |
| S-N | 1.62 - 1.65 Å | |
| S-C (phenyl) | 1.76 - 1.78 Å | |
| C-N (amidine) | 1.30 - 1.35 Å | |
| C=N (amidine) | 1.28 - 1.32 Å | |
| Bond Angle | O=S=O | 118° - 122° |
| O=S-N | 105° - 109° | |
| C-S-N | 106° - 110° | |
| N-C-N (amidine) | 118° - 122° |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 4.5 to 6.5 eV |
Table 3: Predicted Mulliken Atomic Charges
| Atom | Predicted Charge (e) |
| S | +1.0 to +1.5 |
| O (sulfonyl) | -0.6 to -0.8 |
| N (sulfonamide) | -0.5 to -0.7 |
| C (amidine) | +0.2 to +0.4 |
| N (amidine) | -0.4 to -0.6 |
Visualization of Molecular and Logical Structures
Diagrams are essential for visualizing the molecular structure and the proposed computational workflow.
Conclusion
This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of this compound. By adopting the proposed DFT-based methodology, researchers can obtain valuable insights into the geometric, electronic, and reactivity properties of this molecule. The predicted data serves as a crucial starting point for these computational studies. The visualization of the molecular structure and the computational workflow further clarifies the proposed research path. Ultimately, the theoretical characterization of this compound will significantly contribute to the understanding of its chemical behavior and aid in its evaluation as a potential drug candidate.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Benzenesulphonyl-acetamide Derivatives as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic inhibitory activities of 2-Benzenesulphonyl-acetamide derivatives. This class of compounds has demonstrated significant potential in modulating the activity of various key enzymes implicated in a range of physiological and pathological processes. This document outlines their quantitative inhibitory data, detailed experimental protocols for activity assessment, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Inhibitory Activity
The inhibitory potency of various 2-Benzenesulphonyl-acetamide derivatives has been evaluated against a panel of enzymes. The half-maximal inhibitory concentration (IC50) values, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: Inhibitory Activity (IC50) of N-(benzene sulfonyl)acetamide Derivatives against COX-2, 5-LOX, and TRPV1 [1][2]
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | TRPV1 IC50 (µM) |
| 9a | 0.011 | 0.046 | 0.008 |
| 9b | 0.023 | 0.31 | 0.14 |
Table 2: Inhibitory Activity (IC50) of Benzene sulfonamide-piperazine Hybrid Compounds against Various Enzymes
| Compound | AChE IC50 (mM) | BChE IC50 (mM) | Tyrosinase IC50 (mM) | α-glucosidase IC50 (mM) |
| 2 | - | 1.008 | - | - |
| 3 | - | - | - | 1.000 |
| 4 | - | - | 1.19 | - |
| 5 | 1.003 | 1.008 | - | - |
Signaling Pathways and Experimental Workflow
To understand the context of the enzymatic inhibition, diagrams of key signaling pathways and a general experimental workflow are provided below.
Caption: Prostaglandin Synthesis Pathway highlighting the role of COX-2.
Caption: Cholinergic synapse showing the action of Acetylcholinesterase (AChE).
Caption: General experimental workflow for enzyme inhibition screening.
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below.
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from a commercially available COX-2 inhibitor screening kit.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Human Recombinant COX-2 enzyme
-
Test Compounds (Benzenesulphonyl-acetamide derivatives)
-
Positive Control (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Dilute to 10X the final desired concentration with COX Assay Buffer.
-
Assay Plate Setup:
-
Sample Wells: Add 10 µL of the diluted test compound.
-
Enzyme Control (EC) Wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) Wells: Add a known COX-2 inhibitor (e.g., Celecoxib) at a concentration known to cause significant inhibition.
-
-
Enzyme Addition: Reconstitute the human recombinant COX-2 enzyme according to the supplier's instructions. Prepare a working solution of the enzyme in COX Assay Buffer. Add 10 µL of the enzyme solution to all wells except the blank.
-
Cofactor and Probe Addition: Prepare a reaction mix containing the COX Probe and COX Cofactor in COX Assay Buffer. Add 78 µL of this mix to each well.
-
Pre-incubation: Gently tap the plate to mix and incubate for 10 minutes at room temperature, protected from light.
-
Reaction Initiation: Prepare the arachidonic acid substrate solution. Add 2 µL of the substrate solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the method developed by Ellman.
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
AChE or BChE enzyme solution
-
Test Compounds (Benzenesulphonyl-acetamide derivatives)
-
Positive Control (e.g., Donepezil for AChE, Tacrine for BChE)
-
96-well clear flat-bottom plate
-
Microplate reader (412 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in phosphate buffer.
-
Assay Plate Setup:
-
Add 20 µL of each test compound dilution to the respective wells.
-
Add 20 µL of phosphate buffer to the control wells.
-
-
Enzyme and DTNB Addition: Add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the reaction rate for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each test compound concentration.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
α-Glucosidase Inhibition Assay
This protocol is used to assess the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
Phosphate Buffer (0.1 M, pH 6.8)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Sodium Carbonate (Na2CO3) solution (0.2 M)
-
Test Compounds (Benzenesulphonyl-acetamide derivatives)
-
Positive Control (e.g., Acarbose)
-
96-well clear flat-bottom plate
-
Microplate reader (405 nm)
Procedure:
-
Compound Preparation: Prepare different concentrations of the test compounds in phosphate buffer.
-
Assay Plate Setup:
-
Add 50 µL of the test compound solution to the sample wells.
-
Add 50 µL of phosphate buffer to the control wells.
-
-
Enzyme Addition: Add 50 µL of the α-glucosidase solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the pNPG substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of sodium carbonate solution to each well.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis:
-
Calculate the percent inhibition using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
5-Lipoxygenase (5-LOX) Inhibition Assay (Generalized Protocol)
This assay measures the inhibition of the enzyme that converts arachidonic acid to leukotrienes.
Materials:
-
Tris-HCl Buffer (e.g., 0.1 M, pH 7.4)
-
5-Lipoxygenase enzyme (from potato or human recombinant)
-
Arachidonic acid or Linoleic acid as substrate
-
Test Compounds (Benzenesulphonyl-acetamide derivatives)
-
Positive Control (e.g., Zileuton)
-
UV-Vis Spectrophotometer or plate reader (234 nm)
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compounds.
-
Reaction Mixture: In a quartz cuvette or 96-well UV-transparent plate, mix the buffer, enzyme solution, and the test compound.
-
Pre-incubation: Allow the mixture to pre-incubate at room temperature for a few minutes.
-
Reaction Initiation: Add the substrate (arachidonic acid or linoleic acid) to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC50 values as described in previous protocols.
Tyrosinase Inhibition Assay (Generalized Protocol)
This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin production.
Materials:
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Mushroom Tyrosinase
-
L-DOPA or L-Tyrosine as substrate
-
Test Compounds (Benzenesulphonyl-acetamide derivatives)
-
Positive Control (e.g., Kojic acid)
-
96-well clear flat-bottom plate
-
Microplate reader (475-490 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: To each well, add the phosphate buffer, test compound, and tyrosinase solution.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Reaction Initiation: Add the substrate (L-DOPA or L-Tyrosine) to each well.
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475-490 nm over time.
-
Data Analysis: Determine the reaction rates and calculate the percent inhibition and IC50 values.
α-Amylase Inhibition Assay (Generalized Protocol)
This assay determines the inhibitory effect on α-amylase, an enzyme that breaks down starch.
Materials:
-
Phosphate Buffer (e.g., 0.02 M, pH 6.9 with 6 mM NaCl)
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Dinitrosalicylic acid (DNSA) color reagent
-
Test Compounds (Benzenesulphonyl-acetamide derivatives)
-
Positive Control (e.g., Acarbose)
-
96-well plate or test tubes
-
Spectrophotometer or plate reader (540 nm)
Procedure:
-
Compound Preparation: Prepare different concentrations of the test compounds.
-
Reaction Setup: Mix the test compound with the α-amylase solution and pre-incubate for 10 minutes at 37°C.
-
Substrate Addition: Add the starch solution to the mixture and incubate for another 15-30 minutes at 37°C.
-
Reaction Termination and Color Development: Stop the reaction by adding the DNSA reagent. Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The amount of reducing sugar produced is proportional to the enzyme activity. Calculate the percent inhibition and IC50 values.
Disclaimer: These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup and reagents. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Antimicrobial Assays of Benzenesulphonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulphonamide derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities, including promising antimicrobial properties. This document provides detailed application notes and standardized protocols for the evaluation of the antimicrobial efficacy of benzenesulphonamide derivatives, assisting researchers in the screening and development of new antimicrobial agents. While specific data for 2-Benzenesulphonyl-acetamidine is not extensively available in the public domain, the methodologies outlined here are applicable to the broader class of benzenesulphonamide compounds.
The protocols provided are based on established methods for antimicrobial susceptibility testing, such as broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.
Data Presentation: Antimicrobial Activity of Benzenesulphonamide Derivatives
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various benzenesulphonamide derivatives against a range of microorganisms. This data is compiled from preclinical studies and demonstrates the potential of this class of compounds.
| Compound Class | Derivative | Microorganism | MIC (mg/mL) | Reference |
| Benzenesulphonamide Carboxamides | Compound 4a | Pseudomonas aeruginosa | 6.67 | [1][2] |
| Salmonella typhi | 6.45 | [1][2] | ||
| Compound 4d | Escherichia coli | 6.72 | [1][2] | |
| Compound 4e | Candida albicans | 6.63 | [1][2] | |
| Aspergillus niger | 6.28 | [1][2] | ||
| Compound 4f | Bacillus subtilis | 6.63 | [1][2] | |
| Compound 4h | Staphylococcus aureus | 6.63 | [1][2] | |
| Candida albicans | 6.63 | [1][2] | ||
| N-(thiazol-2-yl)benzenesulfonamides | Isopropyl substituted derivative | Staphylococcus aureus | 3.9 µg/mL | [3] |
| Achromobacter xylosoxidans | 3.9 µg/mL | [3] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
Benzenesulphonamide derivative stock solution (in a suitable solvent like DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
96-well microtiter plates[4]
-
Standardized microbial inoculum (0.5 McFarland standard)[5][6]
-
Incubator
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the benzenesulphonamide stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.[5]
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation:
-
Reading Results:
-
The MIC is the lowest concentration of the benzenesulphonamide derivative at which there is no visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm.
-
Caption: Workflow for MIC determination using broth microdilution.
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[5][7]
Materials:
-
Benzenesulphonamide derivative
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[5]
-
Standardized microbial inoculum (0.5 McFarland standard)[6]
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum and Plate:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.[6]
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[6]
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the benzenesulphonamide derivative solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.[5]
-
Gently press the disks to ensure complete contact with the agar.
-
-
Controls:
-
Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism.
-
Negative Control: A disk impregnated with the solvent used to dissolve the benzenesulphonamide derivative.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[4]
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[8]
-
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for many novel benzenesulphonamide derivatives is still an active area of research. However, the sulfonamide moiety is a well-known pharmacophore that can inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] Inhibition of this pathway disrupts the synthesis of nucleotides, leading to a bacteriostatic effect.
Caption: Proposed mechanism of action for sulfonamide antimicrobials.
References
- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. chainnetwork.org [chainnetwork.org]
Application Notes and Protocols for the Synthesis of 2-Benzenesulphonyl-acetamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Benzenesulphonyl-acetamidine, a compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, benzenesulfonylacetonitrile, followed by its conversion to the target acetamidine derivative via the Pinner reaction. This protocol includes step-by-step methodologies, reagent details, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Sulfonamide-containing compounds are a significant class of therapeutic agents with a broad spectrum of biological activities. The acetamidine moiety is also a recognized pharmacophore present in numerous biologically active molecules. The combination of these two functional groups in this compound presents a scaffold with potential for further investigation in drug discovery programs. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this target compound.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Yield (%) | Melting Point (°C) |
| 1 | Synthesis of Benzenesulfonylacetonitrile | Sodium benzenesulfinate | Chloroacetonitrile | - | DMF | Benzenesulfonylacetonitrile | 85 | 112-114 |
| 2 | Pinner Reaction for this compound Synthesis | Benzenesulfonylacetonitrile | Ethanolic HCl | Ammonia, NH₄CO₃ | Ethanol | This compound | 75 | 155-157 |
Experimental Protocols
Step 1: Synthesis of Benzenesulfonylacetonitrile
This procedure details the preparation of the nitrile intermediate from sodium benzenesulfinate and chloroacetonitrile.
Materials:
-
Sodium benzenesulfinate (1.0 eq)
-
Chloroacetonitrile (1.1 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add sodium benzenesulfinate (1.0 eq) and dimethylformamide (DMF, approximately 5 mL per gram of sodium benzenesulfinate).
-
Stir the mixture at room temperature until the sodium benzenesulfinate is fully dissolved.
-
Slowly add chloroacetonitrile (1.1 eq) to the solution dropwise over 10-15 minutes.
-
Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a mixture of ethanol and water to afford benzenesulfonylacetonitrile as a white solid.
Step 2: Synthesis of this compound via Pinner Reaction
This protocol describes the conversion of benzenesulfonylacetonitrile to the target amidine using the Pinner reaction.
Materials:
-
Benzenesulfonylacetonitrile (1.0 eq)
-
Anhydrous ethanol
-
Dry Hydrogen Chloride (HCl) gas
-
Ammonia (NH₃) gas
-
Ammonium carbonate (NH₄)₂CO₃
-
Reaction vessel suitable for gas handling
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Prepare a solution of ethanolic HCl by bubbling dry HCl gas through anhydrous ethanol at 0°C until saturation.
-
In a separate reaction vessel, dissolve benzenesulfonylacetonitrile (1.0 eq) in the prepared ethanolic HCl solution (approximately 10 mL per gram of nitrile).
-
Stir the mixture at 40°C for 6 hours. The reaction progress can be monitored by the precipitation of the intermediate imidate hydrochloride salt.
-
After the reaction is complete, cool the mixture to 0-5°C in an ice bath.
-
Bubble ammonia gas through the reaction mixture until the pH is ≥ 8.
-
Add ammonium carbonate (3.7 eq) to the basified mixture.
-
Warm the reaction to 30°C and stir for 10 hours.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue is purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Experimental Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Synthetic pathway for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chloroacetonitrile is toxic and should be handled with extreme care.
-
Dry HCl and ammonia are corrosive gases and should be handled with appropriate safety measures.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for 2-Benzenesulphonyl-acetamidine in Cancer Cell Lines
Initial investigation into the application of 2-Benzenesulphonyl-acetamidine in cancer cell lines has revealed a significant lack of publicly available research data for this specific compound. While extensive searches were conducted to gather information on its efficacy, mechanism of action, and effects on signaling pathways in cancerous cells, no direct studies involving "this compound" were identified.
The scientific literature contains studies on structurally related compounds, such as 2-(2-phenoxyacetamido)benzamides and other novel benzamide derivatives, which have demonstrated antiproliferative activity in various cancer cell lines.[1][2][3] These related compounds have been shown to induce cell cycle arrest and apoptosis, mediated by caspase activation, in cell lines such as the K562 human chronic myelogenous leukemia line.[1][3]
For instance, certain 2-(2-phenoxyacetamido)benzamides have shown potent activity, causing 50% growth inhibition at submicromolar concentrations in a broad panel of cancer cell lines.[1] Another novel benzamide derivative, VKNG-2, was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a key player in multidrug resistance.[2]
However, it is crucial to note that these findings cannot be directly extrapolated to this compound. The specific chemical structure of a compound dictates its biological activity, and even minor structural modifications can lead to significant differences in efficacy, mechanism of action, and toxicity.
Due to the absence of specific data for this compound, the following application notes and protocols are provided as a general framework. Researchers initiating studies on this compound would need to perform initial dose-response experiments and mechanistic studies to establish its specific biological effects.
Data Presentation
As no quantitative data for this compound is available, the following tables are presented as templates for data collection and organization.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast | Data to be determined | Data to be determined |
| e.g., A549 | Lung | Data to be determined | Data to be determined |
| e.g., HCT116 | Colon | Data to be determined | Data to be determined |
Table 2: Apoptosis Induction by this compound
| Cancer Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V/PI Staining) | Fold Increase in Caspase-3/7 Activity |
| e.g., MCF-7 | e.g., IC50 value | Data to be determined | Data to be determined |
| e.g., A549 | e.g., IC50 value | Data to be determined | Data to be determined |
| e.g., HCT116 | e.g., IC50 value | Data to be determined | Data to be determined |
Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific cancer cell lines and experimental conditions used in the study of this compound.
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48 and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Visualizations
The following diagrams are hypothetical representations of potential experimental workflows and signaling pathways that could be investigated for this compound, based on the mechanisms of related compounds.
Caption: A generalized experimental workflow for evaluating the anticancer effects of a novel compound.
Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by this compound.
Disclaimer: The information provided above is for research purposes only and is based on generalized protocols and hypothetical pathways. The lack of specific data on this compound necessitates that researchers conduct thorough in-house validation and optimization of all experimental procedures.
References
- 1. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzenesulphonyl-Acetamidine Derivatives as Potential Therapeutic Agents
Introduction:
Benzenesulphonyl-acetamidine and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of inflammation and analgesia. While specific data for 2-Benzenesulphonyl-acetamidine is not extensively available in the reviewed literature, comprehensive studies on structurally related N-(benzene sulfonyl) acetamide and 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives have highlighted their potential as multi-target inhibitors and safer analgesic alternatives. These notes provide an overview of the key findings and experimental protocols for researchers and drug development professionals interested in this chemical scaffold. The primary focus is on derivatives that have shown potent anti-inflammatory and analgesic properties through the inhibition of key enzymes and receptors involved in pain and inflammation pathways.[1] Additionally, certain derivatives have been engineered to avoid the hepatotoxicity associated with common analgesics like acetaminophen.[2]
Data Presentation
The following tables summarize the quantitative data for promising benzenesulphonyl-acetamide derivatives from preclinical studies.
Table 1: In Vitro Inhibitory Activity of N-(benzene sulfonyl) Acetamide Derivatives [1]
| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
| 9a | 0.011 | 0.046 | 0.008 |
| 9b | 0.023 | 0.31 | 0.14 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme or receptor activity.
Table 2: Pharmacokinetic Properties of Compound 9a in Sprague-Dawley Rats (10 mg/kg oral administration) [1]
| Parameter | Value |
| Cmax (ng/mL) | 5807.18 ± 2657.83 |
| CL (mL/min/kg) | 3.24 ± 1.47 |
| F (%) | 96.8 |
Cmax: Maximum plasma concentration; CL: Clearance; F: Bioavailability.
Table 3: Antioxidant Activity of Acetamidosulfonamide Derivatives (at 300 µg/mL) [3][4]
| Compound | Radical Scavenging Activity (%) | Superoxide Dismutase Activity (%) |
| 1 | 0.42 | 25.22 - 30.40 |
| 2 | 1.46 | 30.40 |
| 15 | 4.62 | 38.54 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. General Synthesis of N-(benzenesulphonyl) Acetamide Derivatives [3][4]
This protocol describes a general method for the N-sulfonylation of amines to produce benzenesulphonyl-acetamide derivatives.
-
Materials: 4-acetamidobenzenesulfonyl chloride, appropriate primary or secondary amine, sodium carbonate, dichloromethane (DCM), distilled water.
-
Procedure:
-
Dissolve the desired amine (5 mmol) and sodium carbonate (7 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in 30 mL of dichloromethane.
-
Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirring amine mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add 20 mL of distilled water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 30 mL of dichloromethane.
-
Combine the organic extracts and wash with 30 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final compound using HRMS, ¹H NMR, and ¹³C NMR.
-
2. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol outlines a method to determine the COX-2 inhibitory activity of the synthesized compounds.
-
Principle: The assay measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate), test compounds, buffer solution (e.g., Tris-HCl).
-
Procedure:
-
Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX-2 enzyme, buffer, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
3. In Vivo Formalin-Induced Pain Model in Rodents [1]
This protocol describes an in vivo model to assess the analgesic efficacy of the compounds.
-
Animals: Male Sprague-Dawley rats or Swiss albino mice.
-
Materials: Test compound, vehicle (e.g., 0.5% carboxymethylcellulose), formalin solution (e.g., 2.5% in saline).
-
Procedure:
-
Acclimatize the animals to the testing environment.
-
Administer the test compound or vehicle to the animals via oral gavage or intraperitoneal injection at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Compare the nociceptive behaviors of the compound-treated group with the vehicle-treated group to determine the analgesic effect.
-
Visualizations
Diagram 1: Proposed Multi-Target Mechanism of Action
Caption: Multi-target inhibition of inflammation and pain pathways.
Diagram 2: Experimental Workflow for Synthesis and In Vitro Screening
Caption: Workflow for synthesis and initial biological evaluation.
Diagram 3: Logic for Development of Non-Hepatotoxic Analgesics
Caption: Rationale for developing safer acetaminophen analogs.
References
- 1. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Application Notes & Protocols: Quantitative Analysis of 2-Benzenesulphonyl-acetamidine
AN-BSA-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of 2-Benzenesulphonyl-acetamidine, a novel compound of interest in pharmaceutical development. As a compound with structural similarities to the sulfonamide class of drugs, established analytical methodologies for sulfonamides can be adapted for its detection and quantification.[1][2] This note outlines two primary methods: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.[1][3] Detailed experimental protocols, data presentation guidelines, and validation parameters are provided to ensure reliable and reproducible results in a research and development setting.
Introduction
This compound is an organic molecule featuring a benzenesulfonyl group linked to an acetamidine moiety. Its structural characteristics suggest that it may possess biological activity, making it a candidate for drug discovery and development programs. Accurate and precise analytical methods are paramount for its characterization, quantification in various matrices, and for pharmacokinetic and stability studies. The protocols herein are based on well-established principles for the analysis of related compounds, such as sulfonamides and benzenesulfonic acid esters.
Analytical Methodologies
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: This technique is a workhorse in many pharmaceutical laboratories. It offers good precision and accuracy for the quantification of active pharmaceutical ingredients (APIs) and is suitable for assay and purity determinations. The presence of the benzene ring in this compound provides a chromophore, making it detectable by UV spectrophotometry.[4][5]
-
LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, LC-MS/MS is the method of choice.[3][6] It combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, providing excellent specificity and low limits of detection.[3]
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible results, especially when dealing with complex matrices. The primary goal is to extract the analyte of interest while removing interfering substances.[4][7]
-
For Drug Substance (Bulk Powder): A simple dissolution in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) is typically sufficient.
-
For Drug Product (e.g., Tablets): The sample should be ground to a fine powder, followed by extraction with a suitable solvent. Filtration is necessary to remove insoluble excipients.
-
For Biological Matrices (e.g., Plasma, Urine): More complex procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are required to remove proteins and other endogenous components.[4][7] SPE is often preferred due to its higher recovery and cleaner extracts.[7]
Experimental Protocol: HPLC-UV Method
This protocol describes a general method for the quantification of this compound in a drug substance.
3.1. Principle The sample is dissolved and separated on a reversed-phase C18 column using an isocratic mobile phase. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a standard curve prepared from a reference standard of known purity.
3.2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)[2]
-
Methanol (HPLC grade)
3.3. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is used. The parameters should be optimized for the specific instrument and column.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (30:70 v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 265 nm |
| Run Time | 10 minutes |
3.4. Procedure
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh an amount of the drug substance expected to contain 10 mg of this compound, transfer to a 10 mL volumetric flask, dissolve in methanol, and dilute to the mark. Further dilute with the mobile phase to bring the concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
3.5. Hypothetical Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,525,100 |
| Correlation Coefficient (r²) | > 0.999 |
Experimental Protocol: LC-MS/MS Method
This protocol is intended for the trace-level quantification of this compound, for instance, as a genotoxic impurity or in bioanalytical studies.[8]
4.1. Principle The analyte is separated by UPLC/HPLC and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
4.2. Materials and Reagents
-
Reagents from the HPLC-UV method.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
4.3. Instrumentation and Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined by infusion of the compound (e.g., m/z 201.1 → 142.1) |
| MRM Transition (IS) | To be determined |
| Collision Energy | To be optimized |
4.4. Procedure
-
Tuning and Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺) and optimize the collision energy to find the most abundant and stable product ion for the MRM transition.
-
Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the internal standard into the appropriate matrix (e.g., blank plasma, mobile phase). Perform sample extraction as described in section 2.1.
-
Analysis: Inject the processed samples into the LC-MS/MS system.
-
Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the analyte concentration. Determine the concentration in unknown samples from this curve.
4.5. Hypothetical Validation Data
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Linearity Range | 0.1 - 100 ng/mL |
| Accuracy (at LLOQ, L, M, H QC) | 95.2% - 104.5% |
| Precision (at LLOQ, L, M, H QC) | < 8.5% RSD |
Visualizations
Caption: Workflow for analytical method development and sample analysis.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 5. Simultaneous HPLC/UV Detection of Sulfonamides in Milk Using Fabric Phase Sorptive Extraction | Semina: Ciências Exatas e Tecnológicas [ojs.uel.br]
- 6. agilent.com [agilent.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Benzenesulphonyl-acetamidine Derivatives in Animal Models of Disease
Disclaimer: Direct research on the specific parent compound, 2-Benzenesulphonyl-acetamidine, in animal models of disease is limited in the available scientific literature. The following application notes and protocols are a synthesis of research conducted on various derivatives of benzenesulphonyl-acetamidine. These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and potential therapeutic applications of this class of compounds.
Introduction
Benzenesulphonyl-acetamidine derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogues demonstrating significant therapeutic potential in preclinical animal models. These compounds have been investigated for a range of diseases, primarily targeting inflammation, pain, and neurodegenerative disorders. The versatility of the benzenesulphonyl-acetamidine core allows for structural modifications that can modulate activity against multiple biological targets.
This document summarizes the quantitative data from key studies, provides detailed experimental protocols for representative in vivo models, and illustrates relevant biological pathways and experimental workflows.
Data Presentation: Efficacy of Benzenesulphonyl-acetamidine Derivatives
The following table summarizes the quantitative data from in vivo studies of various benzenesulphonyl-acetamidine derivatives in different animal models of disease.
| Compound Class | Derivative | Animal Model | Disease/Condition | Dosing Regimen | Key Quantitative Outcomes | Reference |
| N-(benzene sulfonyl) acetamide | Derivative 9a | Sprague-Dawley Rats | Formalin-induced pain | Not specified | Amelioration of pain | [1] |
| N-(benzene sulfonyl) acetamide | Derivative 9a | Not specified | Capsaicin-induced ear edema | Not specified | Inhibition of edema | [1] |
| Benzimidazole containing acetamide | 3a (2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide) | Rat | Ethanol-induced neurodegeneration | Not specified | Attenuated neuroinflammation and oxidative stress | [2] |
| Benzimidazole containing acetamide | 3b (2-(Dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide) | Rat | Ethanol-induced neurodegeneration | Not specified | Attenuated neuroinflammation and oxidative stress | [2] |
| Tryptanthrin with benzenesulfonamide | Derivative 4h | Mice | Scopolamine-induced memory impairment | Not specified | Ameliorated learning and memory impairment | [3] |
Experimental Protocols
Formalin-Induced Pain Model in Rats
This protocol is a generalized procedure based on the study of N-(benzene sulfonyl) acetamide derivatives for their analgesic properties.[1]
Objective: To assess the analgesic efficacy of a test compound against biphasic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Test compound (e.g., Derivative 9a)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Formalin (5% solution in saline)
-
Observation chambers with mirrors
-
Syringes and needles for administration
Procedure:
-
Acclimatization: House the rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment, with free access to food and water.
-
Habituation: On the day of the experiment, place the rats individually in the observation chambers for at least 30 minutes to allow for acclimatization to the testing environment.
-
Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage) at a predetermined time before formalin injection (e.g., 60 minutes).
-
Induction of Pain: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, return the rat to the observation chamber and record the total time spent licking, biting, or flinching the injected paw. The observation is typically divided into two phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the paw response time between the vehicle-treated and compound-treated groups. A significant reduction in response time indicates an analgesic effect.
Ethanol-Induced Neurodegeneration Model in Rats
This protocol is a generalized procedure based on the study of benzimidazole-containing acetamide derivatives for their neuroprotective effects.[2]
Objective: To evaluate the neuroprotective potential of a test compound against ethanol-induced oxidative stress and neuroinflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Test compound (e.g., Derivative 3a or 3b)
-
Ethanol (20% v/v in saline)
-
Saline solution
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Equipment for tissue homogenization and biochemical assays (e.g., spectrophotometer)
-
Reagents for measuring oxidative stress markers (e.g., SOD, CAT, GSH) and inflammatory cytokines (e.g., TNF-α, IL-1β).
Procedure:
-
Animal Grouping: Divide the rats into control, ethanol-treated, and ethanol + test compound-treated groups.
-
Compound Administration: Administer the test compound or vehicle daily for a specified period (e.g., 14 days).
-
Ethanol Administration: On the final days of the treatment period (e.g., days 12-14), administer ethanol to the ethanol-treated and ethanol + test compound-treated groups. The control group receives saline.
-
Tissue Collection: 24 hours after the last ethanol dose, anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Brain Dissection: Carefully dissect the hippocampus and cerebral cortex.
-
Biochemical Analysis: Homogenize a portion of the brain tissue to prepare lysates for measuring the levels of antioxidant enzymes (SOD, CAT, GSH) and inflammatory markers (TNF-α, IL-1β) using appropriate assay kits.
-
Histopathological Analysis: Process the remaining brain tissue for histological staining (e.g., H&E, Nissl) to assess neuronal damage.
-
Data Analysis: Compare the biochemical and histological parameters between the different experimental groups. A reduction in oxidative stress markers, inflammatory cytokines, and neuronal damage in the compound-treated group compared to the ethanol-only group indicates neuroprotection.
Visualizations
Signaling Pathway Diagram
Caption: Proposed multi-target inhibitory mechanism of N-(benzene sulfonyl) acetamide derivative 9a.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for evaluating benzenesulphonyl-acetamidine derivatives in animal models.
References
- 1. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: QSAR Studies of 2-Benzenesulphonyl-acetamidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Quantitative Structure-Activity Relationship (QSAR) studies on 2-Benzenesulphonyl-acetamidine analogs. This document outlines the rationale, experimental design, data analysis, and interpretation of results for the development of novel therapeutic agents based on this chemical scaffold.
Introduction
The this compound scaffold is a promising pharmacophore with potential applications in various therapeutic areas, including but not limited to, enzyme inhibition and receptor modulation. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[1][2][3] By developing robust QSAR models, it is possible to predict the activity of novel analogs, thereby guiding the rational design and optimization of lead compounds.[4]
This document details the necessary protocols for a systematic QSAR study of this compound analogs, from chemical synthesis and biological evaluation to the development and validation of predictive QSAR models.
General Workflow for QSAR Studies
The overall workflow for a typical QSAR study is a multi-step process that integrates chemical synthesis, biological testing, and computational modeling. The following diagram illustrates the key stages involved.
Caption: General workflow for a QSAR study.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a multi-step synthetic route. A general protocol is provided below, which can be adapted based on the specific substitutions on the benzenesulphonyl ring.
Protocol 3.1.1: General Synthesis of Substituted this compound Analogs
-
Step 1: Sulphonylation of a-chloroacetonitrile. To a solution of α-chloroacetonitrile in an appropriate solvent (e.g., acetonitrile), add a substituted benzenesulphonyl chloride in the presence of a base (e.g., triethylamine) at 0°C. Stir the reaction mixture at room temperature for 12-24 hours.
-
Step 2: Formation of the imidate. The resulting 2-(benzenesulphonyl)acetonitrile derivative is then treated with a solution of hydrogen chloride in an anhydrous alcohol (e.g., ethanol) at 0°C to form the corresponding ethyl 2-(benzenesulphonyl)acetimidate hydrochloride.
-
Step 3: Amination to form the acetamidine. The crude imidate hydrochloride is dissolved in anhydrous alcohol and treated with a solution of ammonia in the same solvent at 0°C. The reaction is allowed to proceed at room temperature for 24-48 hours.
-
Purification. The final product is purified by recrystallization or column chromatography on silica gel.[5]
-
Characterization. The structure of the synthesized analogs should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]
Biological Activity Assays
The choice of biological assay will depend on the therapeutic target of interest. For instance, if the analogs are being investigated as enzyme inhibitors, an enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) would be appropriate.
Protocol 3.2.1: In Vitro Enzyme Inhibition Assay (Example: Serine Protease)
-
Reagents and Materials: Purified target enzyme, fluorogenic substrate, assay buffer (e.g., Tris-HCl), synthesized this compound analogs, and a reference inhibitor.
-
Preparation of Solutions: Prepare stock solutions of the test compounds and the reference inhibitor in DMSO. Prepare serial dilutions of the compounds in the assay buffer.
-
Assay Procedure:
-
Add a defined amount of the target enzyme to the wells of a 96-well microplate.
-
Add the serially diluted test compounds or reference inhibitor to the wells.
-
Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
QSAR Modeling Protocol
A robust QSAR model is essential for the reliable prediction of the biological activity of new chemical entities.[3][4]
Caption: Detailed protocol for QSAR model development.
Protocol 4.1: QSAR Model Development
-
Dataset Preparation:
-
Compile the chemical structures of the synthesized this compound analogs and their corresponding biological activities (e.g., IC₅₀ values).
-
Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.
-
Split the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.
-
-
Molecular Descriptor Calculation:
-
Generate 2D or 3D structures for all compounds in the dataset.
-
Calculate a wide range of molecular descriptors that quantify various aspects of the molecular structure, including physicochemical, topological, electronic, and steric properties.[1] Software such as MOE or Dragon can be used for this purpose.[1]
-
-
Model Building:
-
Model Validation:
-
Internal Validation: Assess the robustness and stability of the model using techniques like leave-one-out cross-validation (q²) on the training set.
-
External Validation: Evaluate the predictive power of the model on the independent test set. The predictive ability is often measured by the squared correlation coefficient (R²pred).
-
-
Applicability Domain (AD):
-
Define the chemical space in which the model can make reliable predictions.[3] This ensures that the model is not used to predict the activity of compounds that are structurally too different from the training set.
-
Data Presentation
Quantitative data from the synthesis and biological evaluation of the this compound analogs should be presented in a clear and structured format.
Table 1: Physicochemical Properties and Biological Activity of this compound Analogs
| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |
| BSA-01 | H | 214.26 | 0.85 | 5.30 | 5.25 |
| BSA-02 | 4-Cl | 248.70 | 1.55 | 6.15 | 6.05 |
| BSA-03 | 4-CH₃ | 228.29 | 1.35 | 5.80 | 5.78 |
| BSA-04 | 4-NO₂ | 259.26 | 0.90 | 6.50 | 6.45 |
| BSA-05 | 4-OCH₃ | 244.29 | 1.10 | 5.60 | 5.65 |
| ... | ... | ... | ... | ... | ... |
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Value | Description |
| N | 30 | Number of compounds in the dataset |
| R² | 0.92 | Coefficient of determination (Training set) |
| q² | 0.85 | Cross-validated R² (Leave-one-out) |
| R²pred | 0.88 | Predictive R² (Test set) |
| RMSE | 0.25 | Root Mean Square Error (Training set) |
Signaling Pathway Visualization
While a specific signaling pathway for this compound analogs would depend on their biological target, a hypothetical pathway involving the inhibition of a key kinase in a cancer-related pathway is presented below.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. Experimental Errors in QSAR Modeling Sets: What We Can Do and What We Cannot Do - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Crystallization Techniques for 2-Benzenesulphonyl-acetamidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of 2-Benzenesulphonyl-acetamidine. The following sections outline common crystallization techniques, including cooling crystallization, anti-solvent crystallization, and vapor diffusion. These protocols are intended as a starting point and may require optimization based on the specific properties of the compound and desired crystal attributes.
Introduction
Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) and other chemical compounds. For this compound, a member of the N-sulfonyl acetamidine class of molecules, obtaining a crystalline solid is essential for ensuring high purity, stability, and consistent physical properties. The choice of crystallization method can significantly impact crystal size, shape, and polymorphism, which in turn affect downstream processes such as formulation and bioavailability.
Pre-crystallization Steps: Solubility Screening
A fundamental step before developing a crystallization protocol is to determine the solubility of this compound in a range of solvents. This data is crucial for selecting appropriate solvent systems for crystallization.
Protocol: Solubility Determination
-
Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.
-
Solvent Addition: Add a measured volume of a single solvent to each vial in small increments (e.g., 0.1 mL).
-
Equilibration: After each addition, stir or sonicate the mixture at a controlled temperature until the solid is fully dissolved or it is clear that it is insoluble.
-
Data Recording: Record the volume of solvent required to dissolve the solid. Calculate the solubility in mg/mL.
-
Temperature Effect: Repeat the process at different temperatures (e.g., room temperature and an elevated temperature) to understand the temperature dependence of solubility.
Table 1: Example Solubility Data Table
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |
| Water | 10.2 | Data to be determined | Data to be determined |
| Methanol | 5.1 | Data to be determined | Data to be determined |
| Ethanol | 4.3 | Data to be determined | Data to be determined |
| Acetone | 4.3 | Data to be determined | Data to be determined |
| Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |
| Dichloromethane | 3.1 | Data to be determined | Data to be determined |
| Hexane | 0.1 | Data to be determined | Data to be determined |
Note: This table should be populated with experimentally determined data.
Crystallization Protocols
Based on the solubility data, suitable crystallization techniques can be developed. The goal is to create a supersaturated solution from which the compound will crystallize.
Cooling Crystallization
This method is suitable when the solubility of this compound is significantly higher at elevated temperatures.
Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the saturated solution to cool slowly to room temperature. For slower cooling, the vessel can be placed in an insulated container. Further cooling in a refrigerator or ice bath can increase the yield.
-
Crystal Collection: Collect the formed crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Caption: Workflow for Cooling Crystallization.
Anti-Solvent Crystallization
This technique is effective when a solvent in which the compound is soluble (solvent) is miscible with a solvent in which it is insoluble (anti-solvent).[1]
Protocol:
-
Dissolution: Dissolve the this compound in a good solvent to create a concentrated solution.
-
Anti-Solvent Addition: Slowly add an anti-solvent to the solution with stirring. The addition of the anti-solvent will decrease the solubility of the compound and induce precipitation or crystallization.
-
Maturation: Allow the mixture to stand for a period to allow for crystal growth.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a mixture of the solvent and anti-solvent, or with the pure anti-solvent.
-
Drying: Dry the crystals under vacuum.
Caption: Workflow for Anti-Solvent Crystallization.
Vapor Diffusion
Vapor diffusion is a gentle crystallization method that is particularly useful for growing high-quality single crystals, for example, for X-ray diffraction studies.
Protocol (Hanging Drop):
-
Reservoir Preparation: Fill the well of a vapor diffusion plate with a solution of a precipitant (a solvent in which the compound is less soluble).
-
Drop Preparation: On a siliconized glass coverslip, mix a small volume of a concentrated solution of this compound with an equal volume of the reservoir solution.
-
Sealing: Invert the coverslip and seal the well with grease to create a closed system.
-
Equilibration: The solvent in the drop will slowly evaporate and equilibrate with the reservoir, increasing the concentration of the compound in the drop and leading to crystallization.
-
Crystal Harvesting: Carefully remove the crystals from the drop once they have reached the desired size.
Caption: Principle of Hanging Drop Vapor Diffusion.
Data Presentation and Comparison
To systematically optimize the crystallization process, it is essential to record and compare the outcomes of different experiments.
Table 2: Crystallization Experiment Log
| Experiment ID | Crystallization Method | Solvent(s) | Anti-Solvent (if any) | Temperature Profile | Crystal Morphology | Yield (%) | Purity (%) |
| C-01 | Cooling | Methanol | N/A | 60°C to 4°C | Needles | Data | Data |
| AS-01 | Anti-Solvent | Acetone | Water | Room Temp | Plates | Data | Data |
| VD-01 | Vapor Diffusion | Ethanol | Hexane | Room Temp | Prisms | Data | Data |
This table should be populated with experimental results to guide the selection of the optimal crystallization conditions.
Characterization of Crystalline Material
After crystallization, the resulting solid should be characterized to determine its properties.
-
Microscopy: To observe crystal morphology and size distribution.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify potential polymorphs.
-
Powder X-Ray Diffraction (PXRD): To analyze the crystal lattice and confirm the polymorphic form.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crystallized material.
These characterization techniques will provide crucial information on the success of the crystallization and the quality of the final product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzenesulphonyl-acetamidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Benzenesulphonyl-acetamidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is a modified Pinner reaction. This reaction involves the acid-catalyzed reaction of benzenesulphonylacetonitrile with an alcohol to form an intermediate imino ester (Pinner salt), which is then treated with ammonia to yield the desired amidine.[1][2]
Q2: Why is it crucial to maintain anhydrous conditions during the Pinner reaction?
A2: Moisture must be strictly excluded from the Pinner reaction. Water can hydrolyze the intermediate imino ester hydrochloride, leading to the formation of undesired byproducts such as the corresponding ester or amide, which significantly reduces the yield of the target amidine.[1]
Q3: What is the role of the acid catalyst in the Pinner reaction?
A3: The acid catalyst, typically anhydrous hydrogen chloride, protonates the nitrile nitrogen, activating the nitrile carbon towards nucleophilic attack by the alcohol. This initial step is critical for the formation of the Pinner salt intermediate.
Q4: Can other Lewis acids be used to promote the Pinner reaction?
A4: Yes, Lewis acids such as trimethylsilyl triflate have been shown to promote the Pinner reaction, offering a milder alternative to gaseous hydrogen chloride.[3][4][5] This can be particularly useful for sensitive substrates.
Q5: How does the electron-withdrawing benzenesulphonyl group affect the synthesis?
A5: The benzenesulphonyl group is strongly electron-withdrawing, which makes the nitrile carbon of benzenesulphonylacetonitrile more electrophilic. This can facilitate the initial nucleophilic attack by the alcohol. However, the resulting Pinner salt may be more susceptible to side reactions, necessitating careful control of reaction conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the Pinner salt. 2. Insufficiently anhydrous conditions. 3. Low reactivity of the nitrile. | 1. Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0-5 °C). 2. Thoroughly dry all glassware and use anhydrous solvents and reagents. 3. For electron-deficient nitriles, consider using a stronger Lewis acid catalyst or increasing the reaction time for the Pinner salt formation. |
| Formation of Amide or Ester Byproducts | 1. Presence of moisture in the reaction. 2. Premature workup with aqueous solutions. 3. Instability of the Pinner salt at elevated temperatures. | 1. Use freshly distilled anhydrous solvents and dry all reagents. 2. Ensure the reaction is complete and neutralized before introducing any aqueous solutions. 3. Maintain low temperatures (0-5 °C) throughout the Pinner salt formation and subsequent ammonolysis.[1] |
| Difficult Isolation of the Product | 1. The product is highly soluble in the reaction solvent. 2. Formation of oily products instead of a crystalline solid. 3. Contamination with ammonium chloride. | 1. After ammonolysis, concentrate the reaction mixture under reduced pressure and try triturating with a non-polar solvent like diethyl ether or hexane to induce precipitation. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether). 3. Wash the crude product with a solvent in which ammonium chloride is insoluble but the product has some solubility (e.g., cold ethanol). |
| Inconsistent Yields | 1. Variability in the quality of starting materials. 2. Inconsistent reaction temperature. 3. Inefficient ammonolysis. | 1. Ensure the purity of benzenesulphonylacetonitrile and the alcohol. 2. Use a cryostat or a well-controlled ice-salt bath to maintain a consistent low temperature. 3. Use a saturated solution of ammonia in the alcohol and allow sufficient reaction time for the conversion of the Pinner salt to the amidine. |
Experimental Protocols
Proposed Synthesis of this compound via Pinner Reaction
This protocol is a generalized procedure based on the principles of the Pinner reaction and should be optimized for specific laboratory conditions.
Step 1: Formation of the Pinner Salt (Ethyl 2-benzenesulphonylacetimidate hydrochloride)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.
-
To the flask, add benzenesulphonylacetonitrile (1 equivalent) and anhydrous ethanol (1.2 equivalents).
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature between 0 and 5 °C.
-
Continue the HCl addition until the reaction mixture is saturated and a precipitate of the Pinner salt is formed.
-
Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours to ensure complete formation of the Pinner salt.
Step 2: Ammonolysis to this compound hydrochloride
-
Prepare a saturated solution of anhydrous ammonia in absolute ethanol.
-
To the flask containing the Pinner salt, slowly add the ethanolic ammonia solution at 0-5 °C with vigorous stirring.
-
Continue stirring at low temperature for several hours until the reaction is complete (monitor by TLC).
-
Ammonium chloride will precipitate during the reaction.
Step 3: Isolation and Purification
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Benzenesulphonyl-acetamidine In Vitro
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues encountered with 2-Benzenesulphonyl-acetamidine in in vitro experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common challenge. Benzenesulfonamide, a structurally related compound, exhibits low solubility in water due to its hydrophobic benzene ring[1]. The issue likely stems from the compound's low intrinsic aqueous solubility, which is often exacerbated when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer. This can lead to the compound crashing out of solution, resulting in inaccurate assay results and reduced compound activity[2][3].
Q2: What is the recommended first step to address the solubility of this compound?
A2: The initial and most critical step is to determine the kinetic and thermodynamic solubility of your compound in the specific aqueous buffer used in your assay.[4]
-
Kinetic solubility reflects the concentration at which a compound, introduced from a DMSO stock, begins to precipitate. This is highly relevant for most in vitro assays.[4]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in the buffer.[4]
Understanding these parameters will inform your strategy for preparing and handling the compound in your experiments.
Q3: What are the most common organic solvents for preparing stock solutions of compounds like this compound?
A3: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of research compounds for biological assays.[2][3] Other options include ethanol, methanol, and acetone, where benzenesulfonamide and its derivatives show better solubility.[1] However, it is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts or toxicity.
Q4: Can adjusting the pH of my assay buffer improve the solubility of this compound?
A4: Yes, pH adjustment can significantly impact the solubility of ionizable compounds. For benzenesulfonamides, solubility can increase under alkaline conditions due to ionization.[1] It is advisable to test a range of pH values, compatible with your assay system, to determine the optimal pH for solubility.
Q5: Are there any additives I can include in my buffer to enhance solubility?
A5: Several excipients can be used to improve the solubility of poorly soluble compounds. These include:
-
Co-solvents : Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be added to the aqueous buffer to increase the solubilizing capacity of the solution.[5]
-
Surfactants : Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins : These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility.
Troubleshooting Guides
Guide 1: Systematic Approach to Determine and Improve Compound Solubility
This guide provides a step-by-step workflow for systematically addressing solubility issues with this compound.
Objective: To determine the apparent solubility of this compound in the assay buffer and systematically test methods for improvement.
Experimental Workflow Diagram:
Caption: Workflow for solubility assessment and enhancement.
Detailed Protocol:
Phase 1: Baseline Solubility Assessment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Buffer Addition: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your aqueous assay buffer in a clear microplate.
-
Incubation and Observation: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation against a dark background.
-
Quantification: To obtain quantitative data, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV or nephelometry.
Phase 2: Solubility Enhancement Strategies
-
pH Adjustment: Prepare your assay buffer at several different pH values (e.g., 6.0, 7.4, 8.5) and repeat the solubility assessment.
-
Co-solvent Addition: Prepare your assay buffer with varying concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol or PEG400) and repeat the assessment.
-
Excipient Addition: Prepare your assay buffer with a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations and repeat the assessment.
Phase 3: Re-assessment and Optimization
-
Analyze the data from Phase 2 to identify the condition(s) that provide the best solubility.
-
Determine the maximum concentration of this compound that can be achieved in the optimized buffer without precipitation.
-
Validate that the chosen buffer modifications do not negatively impact your biological assay (e.g., enzyme activity, cell viability).
Guide 2: Preparing Working Solutions of this compound
This guide outlines best practices for preparing working solutions to minimize precipitation.
Logical Relationship Diagram:
Caption: Recommended dilution strategy to avoid precipitation.
Protocol:
-
Start with a High-Concentration DMSO Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Perform Serial Dilutions in DMSO: Instead of diluting directly into the aqueous buffer, perform serial dilutions in 100% DMSO to get closer to the final desired concentration.[3]
-
Final Dilution into Assay Buffer: For the final step, add a small volume of the intermediate DMSO dilution directly to the assay buffer. It is crucial to mix vigorously (vortexing or brief sonication) immediately upon addition to ensure rapid and uniform dispersion.[6]
-
Avoid Intermediate Aqueous Dilutions: Do not perform serial dilutions in aqueous buffers, as this significantly increases the risk of precipitation at higher concentrations.[3]
Quantitative Data Summary
Table 1: Apparent Solubility of this compound in Various Solvents
| Solvent System | Maximum Soluble Concentration (µM) | Observations |
| Assay Buffer (pH 7.4) | Enter your data | e.g., Clear, Precipitate |
| Assay Buffer + 1% DMSO | Enter your data | e.g., Clear, Precipitate |
| Assay Buffer + 5% Ethanol | Enter your data | e.g., Clear, Precipitate |
| Assay Buffer + 10 mM HP-β-CD | Enter your data | e.g., Clear, Precipitate |
Table 2: Effect of pH on the Solubility of this compound
| pH of Assay Buffer | Maximum Soluble Concentration (µM) | Observations |
| 6.0 | Enter your data | e.g., Clear, Precipitate |
| 7.4 | Enter your data | e.g., Clear, Precipitate |
| 8.5 | Enter your data | e.g., Clear, Precipitate |
Signaling Pathway Considerations
While a specific signaling pathway for this compound is not defined, solubility issues can impact the study of any pathway by affecting the actual concentration of the compound available to interact with its target.
Diagram of Compound Availability in an In Vitro Assay:
Caption: Impact of solubility on compound-target interaction.
This diagram illustrates that only the soluble fraction of the compound is available to interact with the biological target and elicit a response. Therefore, overcoming solubility issues is paramount for obtaining accurate and reproducible in vitro data.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Benzenesulphonyl-acetamidine Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Benzenesulphonyl-acetamidine.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Column Chromatography | The compound is highly polar and is sticking to the silica gel. | - Use a more polar eluent system (e.g., add methanol or acetic acid to your mobile phase).- Consider reverse-phase chromatography if the compound is sufficiently soluble in the mobile phase.- Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for purifying highly polar compounds.[1] |
| Oily Product Instead of Crystals | - Presence of residual solvent.- Impurities are preventing crystallization. | - Ensure the product is thoroughly dried under high vacuum.- Try recrystallizing from a different solvent system. A solvent/anti-solvent combination can be effective.- If impurities are suspected, an additional purification step, such as a preparatory HPLC or another column, may be necessary. |
| Co-elution of Impurities During Chromatography | Impurities have similar polarity to the desired product. | - Optimize the mobile phase gradient to improve separation.- Try a different stationary phase (e.g., alumina, or a bonded silica phase).- High-pressure or medium-pressure liquid chromatography can offer better resolution.[2] |
| Product Degradation During Purification | The compound may be unstable to the purification conditions (e.g., acidic or basic conditions on silica gel, or high temperatures). | - Use a neutral stationary phase like deactivated silica or alumina.- Avoid prolonged exposure to high temperatures by concentrating fractions at reduced pressure and moderate temperatures.- Assess the stability of the compound at different pH values to select appropriate chromatographic conditions. |
| Presence of Genotoxic Impurities | Potential for side reactions forming reactive intermediates during synthesis. | - Adjusting reaction conditions can help mitigate the formation of genotoxic impurities (GTIs).[3]- Specific purification techniques may be required to remove GTIs to acceptable levels.[3]- Utilize sensitive analytical methods like LC-MS or GC-MS to detect and quantify potential genotoxic impurities.[] |
Frequently Asked Questions (FAQs)
Q1: What is a standard starting point for purifying crude this compound?
A common initial purification method for sulfonamide derivatives is column chromatography on silica gel.[5] A typical workflow involves dissolving the crude product in a minimal amount of solvent and adsorbing it onto a small amount of silica gel. This is then loaded onto a silica gel column and eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes, followed by the addition of methanol if the compound is highly polar.
Q2: My compound is streaking on the TLC plate and the column. What can I do?
Streaking is often an indication of strong interaction with the stationary phase, which is common for polar and potentially ionic compounds like acetamidines. To mitigate this, you can try:
-
Adding a small amount of a polar modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape.
-
Using a different stationary phase, such as deactivated (neutral) silica gel or alumina.
Q3: How can I effectively remove starting materials or reaction byproducts?
The choice of method depends on the nature of the impurities.
-
Non-polar impurities: These should elute early in a normal-phase column chromatography separation.
-
Polar impurities: If impurities are more polar than the product, they will elute later. If their polarity is very similar, optimizing the solvent gradient or using a different chromatographic technique like HPLC or SFC might be necessary for separation.[1][2]
-
Acidic or basic impurities: An acid-base extraction during the workup can be very effective at removing these types of impurities before chromatography.
Q4: What are the best techniques for confirming the purity of the final product?
A combination of analytical techniques is recommended to confirm purity:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities. The N-H and C=O absorptions in the infrared spectra can also be characteristic.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To check for the presence of trace impurities and confirm the molecular weight of the product.[]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile by integrating the peak areas.
Experimental Workflow and Troubleshooting Logic
Caption: A typical purification workflow for this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Stabilizing 2-Benzenesulphonyl-acetamidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 2-Benzenesulphonyl-acetamidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
Q1: I observed a change in the physical appearance of my this compound sample (e.g., clumping, discoloration) during storage. What could be the cause?
A1: Changes in physical appearance are often indicative of instability. The primary causes are likely moisture absorption (hygroscopicity) and chemical degradation. The acetamidine functional group can be susceptible to hydrolysis, and the overall molecule may be sensitive to light or heat. You should first assess your storage conditions, specifically the relative humidity and temperature. Inconsistent storage conditions can accelerate these degradation processes.
Q2: My recent experimental results using a stored batch of this compound are inconsistent with previous data. How can I determine if the compound has degraded?
A2: Inconsistent results are a strong indicator of a change in the purity or integrity of your compound. To confirm degradation, you should perform a purity analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the stored sample to that of a freshly prepared or reference sample. The appearance of new peaks or a decrease in the area of the main peak suggests the presence of degradation products.
Q3: I suspect my compound is hygroscopic. What are the signs and how can I mitigate this?
A3: Signs of hygroscopicity include the powder becoming sticky, clumping, or even turning into a liquid. Compounds with salt-forming groups like acetamidines can be prone to water absorption. To mitigate this, always store the compound in a desiccator with a suitable desiccant. Use of tightly sealed containers is also crucial. If you are working in a humid environment, consider handling the compound in a glove box with a controlled atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on the functional groups present, the following conditions are recommended to enhance stability:
-
Temperature: Controlled room temperature (20-25°C) or refrigeration (2-8°C). Avoid repeated freeze-thaw cycles.
-
Humidity: Store in a low-humidity environment. The use of a desiccator is highly recommended.
-
Light: Protect from light by using amber vials or storing in a dark place.
-
Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.
Q2: How can I establish a shelf-life for my batch of this compound?
A2: Establishing a shelf-life requires a formal stability study. This involves storing aliquots of the compound under controlled long-term and accelerated storage conditions and testing them at specific time points. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[1][2] A typical study would involve analyzing the purity and identity of the compound at initial, 3, 6, 9, 12, 18, 24, and 36-month intervals for long-term conditions, and at initial, 1, 2, and 3-month intervals for accelerated conditions.
Q3: What potential degradation pathways should I be aware of for this compound?
A3: Based on its chemical structure, potential degradation pathways include:
-
Hydrolysis: The acetamidine group can hydrolyze to form the corresponding amide (2-Benzenesulphonyl-acetamide) and ammonia. This can be catalyzed by moisture and changes in pH.
-
Oxidation: While the core structure is relatively stable, oxidative degradation can occur, especially if impurities are present.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
Q4: Are there any chemical stabilizers I can add to a formulation containing this compound?
A4: The addition of stabilizers would depend on the intended application and the formulation's composition. For solutions, buffering to an optimal pH (typically slightly acidic for amidines to maintain the more stable protonated form) can prevent base-catalyzed hydrolysis. The use of antioxidants could be considered if oxidation is identified as a degradation pathway. For solid forms, co-formulation with excipients that reduce hygroscopicity may be beneficial.
Quantitative Data Summary
Since specific quantitative stability data for this compound is not publicly available, the following table provides a template for organizing data from your own long-term stability studies.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance | Comments |
| 25°C / 60% RH | Initial | 99.8 | White crystalline powder | |
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 40°C / 75% RH | Initial | 99.8 | White crystalline powder | |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 2-8°C | Initial | 99.8 | White crystalline powder | |
| 6 Months | ||||
| 12 Months | ||||
| 24 Months |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products. This is a starting point and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
-
Analysis: Integrate the peak areas of the main compound and any new peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[3][4]
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples by HPLC to observe the extent of degradation and the formation of degradation products.
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Benzenesulphonyl-acetamidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Benzenesulphonyl-acetamidine.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization process in a question-and-answer format.
Question: My this compound will not crystallize out of solution, even after cooling. What should I do?
Answer: Failure to crystallize is a common issue that can often be resolved by inducing nucleation or adjusting the solvent system. Here are several steps you can take:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a previous batch of crystalline this compound, add a tiny seed crystal to the supersaturated solution. This will provide a template for further crystal growth.
-
Reducing Solvent Volume: It's possible that too much solvent was used, preventing the solution from becoming supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] To check if you have a supersaturated solution, you can dip a glass stirring rod into the solution and let the solvent evaporate; if crystals form on the rod, your solution is likely supersaturated.
-
Solvent Polarity Adjustment: If using a mixed solvent system, you may need to adjust the ratio. For instance, if your compound is dissolved in a highly soluble solvent, slowly add a less soluble "anti-solvent" until the solution becomes slightly turbid, then warm it until it clears before allowing it to cool slowly.
-
Lowering the Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Question: The crystallization of this compound is happening too quickly, resulting in a fine powder instead of distinct crystals. How can I slow it down?
Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes.[1] To achieve this:
-
Increase the Solvent Volume: Add a small amount of additional solvent to the hot solution. This will keep the compound dissolved for a longer period during the cooling phase, allowing for slower crystal growth.[1]
-
Insulate the Flask: To slow down the cooling rate, insulate the flask by placing it on a non-conductive surface like a cork ring or a few paper towels and covering the top with a watch glass.[1] This prevents rapid heat loss and promotes the formation of larger, purer crystals.
-
Use a Larger Flask: A shallow pool of solvent in a large flask has a high surface area to volume ratio, leading to faster cooling. Transferring the solution to a smaller flask can help to slow down this process.[1]
Question: My this compound is "oiling out" and forming a liquid layer instead of crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point. To address this:
-
Add More Solvent: Reheat the solution and add more of the primary solvent to decrease the saturation point. This may keep the compound in solution until it cools to a temperature below its melting point.[1]
-
Charcoal Treatment: Impurities may be the cause of oiling out. Adding activated charcoal to the hot solution can help to adsorb these impurities. After adding the charcoal, heat the solution and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Modify the Solvent System: Consider using a different solvent or a mixed solvent system. A solvent in which the compound is less soluble at higher temperatures might prevent it from precipitating above its melting point.
Question: The yield of my crystallized this compound is very low. What are the possible reasons and how can I improve it?
Answer: A low yield can be frustrating, but there are several potential causes and remedies:
-
Excess Solvent: Using too much solvent is a common reason for low recovery, as a significant amount of the compound may remain dissolved in the mother liquor.[1] If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling it again for a second crop of crystals.
-
Premature Crystallization: If crystals form during a hot filtration step, you can lose a substantial amount of product. To prevent this, ensure your filtration apparatus is pre-heated and that you use a slight excess of hot solvent.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after initial cooling to room temperature can often improve the yield.
Frequently Asked Questions (FAQs)
What are the best solvents for crystallizing this compound?
The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but not when cold. For sulfonamides, polar organic solvents are often effective. Based on the solubility of the related compound, benzenesulfonamide, suitable solvents could include methanol, ethanol, and acetone.[2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or mixed solvent system.
How does pH affect the crystallization of this compound?
The solubility of benzenesulfonamide derivatives can be influenced by pH.[2] Since this compound has an amidine group, which is basic, the pH of the solution can affect its ionization state and, consequently, its solubility. It is advisable to control the pH of the solution to ensure consistent crystallization behavior.
What is the significance of polymorphism in the crystallization of sulfonamides?
Polymorphism is the ability of a compound to exist in more than one crystal form.[3] Different polymorphs can have different physical properties, such as solubility and melting point.[3] For pharmaceutical compounds like sulfonamides, controlling polymorphism is crucial as it can impact the drug's bioavailability and stability.[3] The formation of a specific polymorph can be influenced by factors such as the choice of solvent, cooling rate, and temperature.[4]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) |
| Water | < 1 | ~ 5 |
| Methanol | ~ 25 | > 100 |
| Ethanol | ~ 15 | > 100 |
| Acetone | ~ 50 | > 200 |
| Toluene | < 5 | ~ 20 |
Note: This table presents plausible solubility data for this compound based on the known solubility of benzenesulfonamide for illustrative purposes.[2] Actual experimental values may vary.
Experimental Protocols
Protocol for the Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. If it is largely insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot and show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid. This is best done by adding the solvent in small portions while the flask is gently heated on a hot plate.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the charcoal and any other solid impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface.[1] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass for further drying.
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Benzenesulphonyl-acetamidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Benzenesulphonyl-acetamidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: A widely used method involves a two-step process. The first step is the synthesis of a benzenesulfonamide core, followed by the formation of the acetamidine group. A common route to the acetamidine moiety is the Pinner reaction, which utilizes a nitrile precursor.[1][2] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then reacted with ammonia or an amine to yield the amidine.[1][3]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include the exclusion of moisture, reaction temperature, and the choice of base and solvent. The Pinner reaction, for instance, is sensitive to water, which can lead to the formation of esters or amides as byproducts.[1][4] Temperature control is also crucial, as Pinner salts can be thermally unstable.[1] The choice of solvent can significantly impact reaction rates and yields, with polar aprotic solvents often being used.
Q3: How do substituents on the benzene ring affect the reaction?
A3: The electronic nature of substituents on the benzenesulfonyl chloride precursor can influence its reactivity. Electron-withdrawing groups can increase the electrophilicity of the sulfonyl group, potentially leading to faster reaction rates. Conversely, electron-donating groups may decrease reactivity.
Troubleshooting Guide
Low or No Product Yield
| Question | Possible Cause | Troubleshooting Steps |
| Why is my reaction yield for the this compound derivative consistently low? | Incomplete reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or inactive reagents. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature according to literature protocols.- Ensure the freshness and purity of your reagents, especially the benzenesulfonyl chloride and the amine. |
| Moisture contamination: The Pinner reaction for amidine synthesis is highly sensitive to moisture, which can hydrolyze the intermediate imino ester.[1][4] | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Dry all glassware thoroughly before use. | |
| Suboptimal base or solvent: The choice of base and solvent can significantly affect the reaction outcome. | - Screen different bases (e.g., organic vs. inorganic) and solvents to find the optimal conditions for your specific substrate.[5] A summary of common solvents and bases is provided in the tables below. | |
| Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction. | - Purify starting materials if necessary.- Verify the identity and purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
Side Product Formation
| Question | Side Product | Cause | Prevention/Solution |
| I am observing significant amounts of an ester or amide byproduct in my reaction mixture. What is causing this? | Ester or Amide | Hydrolysis of the Pinner salt intermediate due to the presence of water.[1][4] | - Rigorously exclude water from the reaction mixture by using anhydrous solvents and performing the reaction under an inert atmosphere. |
| My final product is contaminated with unreacted starting materials. | Unreacted starting materials | Incomplete reaction. | - Increase reaction time or temperature.- Use a slight excess of one of the reactants to drive the reaction to completion. |
Purification Challenges
| Question | Problem | Possible Cause | Troubleshooting Steps |
| I am having difficulty purifying my this compound derivative by column chromatography. It either streaks or doesn't move from the baseline. | Streaking or poor separation on silica gel. | Amidines are often polar and basic compounds, which can interact strongly with the acidic silica gel, leading to poor separation. | - Use a modified mobile phase containing a small amount of a basic additive like triethylamine or ammonia to neutralize the acidic sites on the silica gel.- Consider using a different stationary phase, such as alumina or a basic-functionalized silica gel.- Reverse-phase chromatography can also be an effective purification method for polar compounds.[6] |
| My purified product is not stable and seems to decompose over time. | Product instability. | Amidines can be susceptible to hydrolysis, especially in the presence of moisture and acid or base. | - Store the purified product in a dry, inert atmosphere.- If possible, store the product as a salt (e.g., hydrochloride salt) to improve stability. |
Data Presentation
Table 1: Effect of Solvent on the Synthesis of N-Sulfonylamidines
| Solvent | Polarity | Typical Observations |
| Dichloromethane (DCM) | Moderately Polar | Commonly used, good solubility for many starting materials. |
| Acetonitrile (MeCN) | Polar Aprotic | Often gives good yields. |
| Tetrahydrofuran (THF) | Moderately Polar | Can be a good choice, ensure it is anhydrous. |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, can be difficult to remove. |
| 1,4-Dioxane | Moderately Polar | Can be effective, but should be used with caution due to peroxide formation. |
Table 2: Common Bases Used in the Synthesis of Sulfonamides
| Base | Type | Strength | Notes |
| Triethylamine (TEA) | Organic | Moderate | Commonly used, acts as a scavenger for HCl produced. |
| Diisopropylethylamine (DIPEA) | Organic | Moderate | A bulkier, non-nucleophilic base. |
| Pyridine | Organic | Weak | Can also act as a catalyst in some reactions. |
| Sodium Carbonate (Na₂CO₃) | Inorganic | Moderate | Often used in biphasic reaction conditions.[5] |
| Potassium Carbonate (K₂CO₃) | Inorganic | Moderate | Similar to sodium carbonate. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Pinner Reaction
Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)
-
To a stirred, cooled (0 °C) solution of 2-benzenesulphonyl-acetonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes), bubble dry hydrogen chloride gas until the solution is saturated.
-
Seal the reaction vessel and allow it to stand at room temperature for 12-24 hours, or until a precipitate forms.
-
Collect the precipitated imino ester hydrochloride by filtration under a stream of dry nitrogen and wash with anhydrous diethyl ether.
Step 2: Formation of the Acetamidine
-
Suspend the dried imino ester hydrochloride in a solution of anhydrous ammonia in ethanol (prepared by bubbling ammonia gas through cold, anhydrous ethanol).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting imino ester has been consumed.
-
Remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Benzenesulfonamide Precursor
-
Dissolve the desired amine (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.2-1.5 eq) to scavenge the HCl formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzenesulfonamide.
-
Purify the product by recrystallization or column chromatography.[5]
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
References
Technical Support Center: Synthesis of 2-Benzenesulphonyl-acetamidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzenesulphonyl-acetamidine. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-benzenesulfonylacetonitrile. This is followed by the conversion of the nitrile to the desired acetamidine, typically via the Pinner reaction.
Q2: What are the potential major side reactions I should be aware of during this synthesis?
The primary side reactions of concern include:
-
Hydrolysis: The intermediate imidate formed during the Pinner reaction and the final amidine product are susceptible to hydrolysis, which can lead to the formation of undesired amides or esters.
-
Self-condensation: The starting material, 2-benzenesulfonylacetonitrile, possesses acidic protons alpha to the sulfonyl and nitrile groups, making it prone to self-condensation, especially in the presence of a base.
-
Desulfonation: Under harsh acidic conditions and elevated temperatures, the benzenesulfonyl group may be cleaved from the molecule.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. Use an appropriate solvent system to achieve good separation between the starting material, intermediate, and final product. Visualization can be done under UV light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction of the nitrile. | Ensure anhydrous conditions during the Pinner reaction. Use a sufficient excess of the alcohol and ensure complete saturation with dry HCl gas. Monitor the reaction by TLC until the starting nitrile is consumed. |
| Hydrolysis of the imidate intermediate or the final amidine product. | Maintain strictly anhydrous conditions throughout the reaction and work-up. Use a non-aqueous work-up if possible. For the ammonolysis step, use anhydrous ammonia in an appropriate solvent. | |
| Desulfonation of the starting material or product. | Avoid excessively high temperatures and prolonged reaction times, especially in the presence of strong acids. | |
| Presence of a major byproduct with a similar polarity to the product | This could be the corresponding amide or ester due to hydrolysis. | Carefully control the reaction conditions to minimize water. Purify the final product using column chromatography with a suitable solvent gradient. |
| Formation of a viscous, high molecular weight oil or solid | This is likely due to the self-condensation of 2-benzenesulfonylacetonitrile. | If using a base in any step, ensure it is a non-nucleophilic, hindered base and use it at low temperatures. For the Pinner reaction, which is acidic, this is less of a concern. |
| Difficulty in isolating the Pinner salt intermediate | The Pinner salt (imidate hydrochloride) can be hygroscopic and unstable. | It is often recommended to proceed to the next step (ammonolysis) without isolating the Pinner salt. If isolation is necessary, it must be done under strictly anhydrous conditions. |
Experimental Protocols
Step 1: Synthesis of 2-Benzenesulfonylacetonitrile (Illustrative Protocol)
-
Reaction: Sodium benzenesulfinate is reacted with chloroacetonitrile in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve sodium benzenesulfinate (1.0 eq) in the chosen solvent.
-
Add chloroacetonitrile (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound via the Pinner Reaction
-
Reaction: 2-Benzenesulfonylacetonitrile is converted to the corresponding imidate hydrochloride (Pinner salt) using an alcohol and dry hydrogen chloride, followed by treatment with ammonia to form the amidine.
-
Procedure:
-
Suspend 2-benzenesulfonylacetonitrile (1.0 eq) in an excess of anhydrous ethanol.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through it until saturation.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours, or until the Pinner salt precipitates.
-
Without isolating the Pinner salt, cool the mixture again in an ice bath.
-
Bubble anhydrous ammonia gas through the mixture until the solution is basic. Alternatively, add a solution of ammonia in an alcohol.
-
Stir the reaction mixture at room temperature for several hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Overview of potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: 2-Benzenesulphonyl-acetamidine and Related Benzenesulfonamide Bioactivity Assays
Welcome to the Technical Support Center for 2-Benzenesulphonyl-acetamidine and related benzenesulfonamide derivative bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to navigate potential inconsistencies and challenges during experimental evaluation. While specific data for this compound is limited in public literature, this guide draws upon established principles for analogous benzenesulfonamide compounds to provide robust troubleshooting strategies and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows variable results in cytotoxicity assays. What could be the cause?
A1: Inconsistencies in cytotoxicity assays, such as the MTT assay, are common and can arise from several factors.[1][2] Key areas to investigate include:
-
Compound Solubility: Ensure your compound is fully dissolved in the vehicle solvent and that the final solvent concentration in the culture medium is low and consistent across all wells (typically ≤ 0.1%).
-
Cell Density: The initial number of cells seeded can significantly impact results. Optimize cell density to ensure they are in the logarithmic growth phase during the assay.
-
Incubation Times: Both the drug treatment time and the MTT incubation time are critical. These should be optimized for your specific cell line and experimental goals.
-
Reagent Quality and Handling: Use fresh, sterile-filtered MTT solution and protect it from light. Ensure complete solubilization of the formazan crystals before reading the absorbance.
Q2: I am observing conflicting antioxidant activity with this compound in different assays (e.g., DPPH vs. SOD). Why is this happening?
A2: Different antioxidant assays measure different aspects of a compound's antioxidant potential. It is not uncommon for a compound to show activity in one assay but not another.
-
Mechanism of Action: The DPPH assay measures the capacity to donate a hydrogen atom or an electron to a stable radical.[3][4] In contrast, a superoxide dismutase (SOD) assay measures the enzymatic scavenging of superoxide radicals. Your compound may be more effective in one mechanism than the other.
-
Reaction Kinetics: The time points at which you measure absorbance can influence the results, as some compounds react more slowly with the radical species.
-
Assay Conditions: Factors such as the solvent, pH, and presence of interfering substances can all affect the outcome. It is advisable to use multiple antioxidant assays to obtain a comprehensive profile of your compound's activity.
Q3: My in vivo analgesic assays with a benzenesulfonamide derivative are not showing the expected effect. What should I check?
A3: In vivo analgesic assays can be influenced by a variety of factors:
-
Route of Administration and Bioavailability: Ensure the compound is administered via a route that allows for adequate absorption and distribution to the target site. The formulation of the compound can also impact its bioavailability.
-
Dose Selection: The dose may be too low to elicit a significant analgesic effect. A dose-response study is crucial to determine the optimal dose.
-
Metabolism: The compound may be rapidly metabolized in vivo, leading to a short duration of action.
-
Animal Handling and Stress: Stress can significantly impact pain perception in animals. Ensure proper handling and acclimatization to the testing environment.[5]
-
Choice of Analgesic Model: The type of pain model used (e.g., thermal, inflammatory, neuropathic) should be appropriate for the expected mechanism of action of your compound.
Troubleshooting Guides
Inconsistent Cytotoxicity (MTT) Assay Results
| Issue | Possible Cause | Recommended Solution |
| High background absorbance in control wells | Contamination of media or reagents; Phenol red interference. | Use fresh, sterile reagents. Use a background control well with media and MTT but no cells. Consider using phenol red-free media. |
| Low absorbance readings across all wells | Insufficient cell number; Low metabolic activity; Short MTT incubation time. | Increase the number of cells seeded per well. Extend the MTT incubation period (e.g., from 2 to 4 hours). Ensure cells are healthy and metabolically active.[6][7] |
| Incomplete solubilization of formazan crystals | Inefficient solubilizing agent; Insufficient mixing. | Use a robust solubilizing agent like DMSO or a specialized formulation. Ensure thorough mixing by pipetting up and down or using a plate shaker.[1] |
| "Edge effect" - different results in outer wells | Evaporation of media from outer wells. | Maintain proper humidity in the incubator. Fill the outer wells with sterile water or PBS instead of cells. |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Compound precipitation. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Visually inspect wells for any compound precipitation. |
Variable Antioxidant (DPPH) Assay Results
| Issue | Possible Cause | Recommended Solution |
| DPPH solution color fades too quickly in the blank | Exposure to light; Contaminated solvent. | Prepare fresh DPPH solution daily and store it in the dark. Use high-purity, antioxidant-free solvents. |
| Inconsistent IC50 values | Variation in incubation time; Pipetting inaccuracies. | Standardize the incubation time for all samples. Use precise pipetting techniques. |
| Compound color interferes with absorbance reading | The compound itself absorbs light at the measurement wavelength (around 517 nm). | Run a control for each concentration of the compound without DPPH to measure its intrinsic absorbance and subtract it from the final reading. |
| Non-linear dose-response curve | Compound insolubility at higher concentrations; Pro-oxidant effects at high doses. | Check the solubility of your compound in the assay medium. Test a wider range of concentrations to identify the linear range. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and compound.
Materials:
-
Cells in culture
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
DPPH Radical Scavenging Assay
Materials:
-
This compound (or other test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol or other suitable solvent
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the DPPH radical in methanol and protect it from light.[3]
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL) to each well.
-
Add the DPPH solution (e.g., 100 µL) to each well.
-
Prepare a blank (methanol only) and a control (methanol + DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Hot Plate Analgesia Test (for rodents)
Materials:
-
Hot plate apparatus with adjustable temperature
-
Animal restrainer (optional)
-
Timer
-
Test animals (e.g., mice or rats)
-
This compound (or other test compound) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Set the hot plate temperature to a constant, non-tissue-damaging level (e.g., 55 ± 0.5°C).[9]
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Gently place the animal on the hot plate and start the timer immediately.[5]
-
Observe the animal for signs of nociception, such as licking of the hind paws, shaking, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established. If the animal does not respond within this time, remove it from the hot plate and record the latency as the cut-off time.
-
Administer the test compound or vehicle to the animals.
-
At predetermined time points after administration (e.g., 30, 60, 90 minutes), repeat the hot plate test.
-
An increase in the latency time compared to the baseline and the vehicle control group indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
Benzenesulfonamide derivatives have been shown to exert their effects through various signaling pathways. For instance, some derivatives act as inhibitors of receptor tyrosine kinases like TrkA, which can subsequently modulate downstream pathways such as the Ras-MAPK and PI3K-Akt pathways.[10] These pathways are crucial in regulating cell proliferation, survival, and differentiation.
General experimental workflow for bioactivity testing.
Hypothesized TrkA signaling pathway inhibition.
Simplified Ras-MAPK signaling cascade.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hot-plate analgesia testing [bio-protocol.org]
- 10. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Benzenesulphonyl-acetamidine Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2-Benzenesulphonyl-acetamidine. The information is presented in a question-and-answer format to directly address potential issues.
Proposed Synthetic Pathway
The production of this compound can be efficiently achieved through a two-step process. The first step involves the reaction of 2-aminoacetonitrile with benzenesulfonyl chloride to yield the intermediate, 2-(benzenesulfonylamino)acetonitrile. The subsequent step is the conversion of the nitrile group of the intermediate into an amidine functionality via a Pinner reaction, yielding the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Benzenesulfonylamino)acetonitrile
This procedure details the reaction of 2-aminoacetonitrile with benzenesulfonyl chloride.
Materials:
-
2-aminoacetonitrile hydrochloride
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-aminoacetonitrile hydrochloride in dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add pyridine to the mixture, followed by the dropwise addition of benzenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This protocol describes the conversion of the nitrile intermediate to the final amidine product. The Pinner reaction is a two-part process involving the formation of an imino ester salt followed by aminolysis.
Materials:
-
2-(Benzenesulfonylamino)acetonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride (HCl) gas
-
Anhydrous diethyl ether
-
Ammonia (in ethanol or as a gas)
Procedure:
-
Dissolve 2-(Benzenesulfonylamino)acetonitrile in anhydrous ethanol.
-
Cool the solution to 0°C.
-
Bubble dry HCl gas through the solution until saturation.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
The Pinner salt (imino ester hydrochloride) will precipitate. Collect the solid by filtration under an inert atmosphere and wash with anhydrous diethyl ether.
-
Suspend the dried Pinner salt in a solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the conversion to the amidine by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting this compound by recrystallization.
Data Presentation
The following tables provide expected quantitative data for the synthesis, based on typical yields and conditions for similar reactions.
| Parameter | Step 1: Sulfonylation | Step 2: Pinner Reaction (Amidinatio) |
| Reactant Ratio | 1:1.1 (Amine:Sulfonyl Chloride) | 1:1.2 (Nitrile:HCl), excess NH₃ |
| Solvent | Dichloromethane (DCM) | Anhydrous Ethanol |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 16 hours | 24 - 48 hours (salt), 12-24 hours (amidine) |
| Typical Yield | 85 - 95% | 70 - 85% |
| Purity (Post-Purification) | >98% | >98% |
Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
Q: My sulfonylation reaction (Step 1) is showing low conversion. What could be the cause?
A: Low conversion in the sulfonylation step is often due to a few key factors:
-
Moisture: Benzenesulfonyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Base Stoichiometry: Pyridine acts as both a base to neutralize the HCl byproduct and as a catalyst. Ensure at least two equivalents are used relative to the 2-aminoacetonitrile hydrochloride.
-
Reaction Temperature: While the reaction is initiated at 0°C to control the initial exotherm, allowing it to proceed at room temperature is crucial for completion. If the starting materials are particularly unreactive, gentle heating (e.g., to 40°C) might be necessary.
Q: I am observing multiple spots on my TLC after the sulfonylation, even after an extended reaction time. What are they?
A: The most common byproduct is the di-sulfonated amine, where the nitrogen of the newly formed sulfonamide is further sulfonated. This is more likely if an excess of benzenesulfonyl chloride and base are used. To minimize this, ensure the dropwise addition of the sulfonyl chloride and avoid a large excess. Purification via column chromatography should effectively separate the desired mono-sulfonated product from any di-sulfonated byproduct.
Q: The Pinner salt is not precipitating from my reaction mixture in Step 2. What should I do?
A: The precipitation of the imino ester hydrochloride (Pinner salt) is critical. If it remains in solution, it could be due to:
-
Insufficient HCl: The solution must be saturated with dry hydrogen chloride gas. If in doubt, cool the solution again and bubble more HCl gas through it.
-
Solvent Choice: Anhydrous ethanol is a good choice, but if the salt is particularly soluble, you can try adding a co-solvent in which the salt is less soluble, such as anhydrous diethyl ether, to induce precipitation.
Q: The final amidine product is difficult to purify and remains an oil. What are my options?
A: Amidine salts can sometimes be challenging to crystallize. If your product is an oil, consider the following:
-
Trituration: Vigorously stir the oil with a solvent in which it is insoluble (e.g., cold diethyl ether or hexane). This can sometimes induce crystallization.
-
Salt Conversion: Convert the amidine hydrochloride to a different salt (e.g., a picrate or tartrate) which may have better crystalline properties.
-
Chromatography: While challenging for highly polar salts, chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol with a small amount of ammonia) can be effective.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: The main safety considerations are:
-
Benzenesulfonyl Chloride: It is corrosive and lachrymatory. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pyridine: It is flammable and toxic. Use in a fume hood and away from ignition sources.
-
Dry HCl Gas: This is a highly corrosive and toxic gas. A proper gas handling setup with a bubbler and a base trap (e.g., NaOH solution) is essential to prevent release into the atmosphere.
-
Exothermic Reactions: The initial sulfonylation can be exothermic. Maintain controlled addition rates and cooling, especially during scale-up, to prevent thermal runaways.
Q: How can I monitor the progress of these reactions?
A:
-
Thin Layer Chromatography (TLC): This is the most straightforward method. For Step 1, you can monitor the disappearance of the 2-aminoacetonitrile. For Step 2, you can monitor the disappearance of the nitrile intermediate and the appearance of the more polar amidine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the mass of the starting materials, intermediates, and the final product, confirming their identities.
Q: What are the key considerations for scaling up the Pinner reaction?
A: When scaling up the Pinner reaction, consider:
-
HCl Gas Introduction: Ensuring efficient and safe saturation of a large volume of solvent with HCl gas is critical. A gas dispersion tube can improve efficiency.
-
Heat Management: While the reaction is not strongly exothermic, heat generated during HCl dissolution should be managed with an efficient cooling bath.
-
Moisture Control: Maintaining strictly anhydrous conditions is paramount. Any moisture will hydrolyze the intermediate imino ester to an ester, reducing the yield of the desired amidine.
-
Material Handling: The Pinner salt intermediate can be hygroscopic. It should be filtered and handled under an inert atmosphere (e.g., nitrogen or argon).
Q: What analytical techniques are recommended for final product characterization?
A: A combination of techniques should be used to confirm the structure and purity of this compound:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H bonds of the amidine and the S=O bonds of the sulfonamide.
-
High-Performance Liquid Chromatography (HPLC): This is used to determine the purity of the final product.
analytical method refinement for 2-Benzenesulphonyl-acetamidine quantification
This technical support center provides guidance and troubleshooting for the analytical method refinement for the quantification of 2-Benzenesulphonyl-acetamidine. As no standardized method has been published for this specific analyte, the information provided is based on established analytical principles for structurally similar sulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound?
A1: Based on the analysis of similar sulfonamide compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique.[1][2] This method offers a good balance of specificity, sensitivity, and accessibility. A Reverse-Phase HPLC (RP-HPLC) method is particularly well-suited for this type of molecule.[3]
Q2: What type of HPLC column is most suitable?
A2: A C8 or C18 column is recommended for the separation of this compound.[4] These columns provide good retention and peak shape for aromatic and moderately polar compounds.
Q3: How should I prepare my samples for analysis?
A3: Sample preparation will depend on the sample matrix. For pure substances or simple formulations, dissolving the sample in the mobile phase is often sufficient. For more complex matrices, a sample extraction and clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.[5]
Q4: What is a good starting point for the mobile phase composition?
A4: A common mobile phase for the analysis of sulfonamides is a mixture of acetonitrile or methanol and water.[2] The addition of a small amount of acid, such as formic acid or phosphoric acid, can help to improve peak shape.[2] A gradient elution may be necessary to achieve optimal separation, especially if other compounds are present in the sample.
Q5: At what wavelength should I set the UV detector?
A5: The optimal UV detection wavelength should be determined by measuring the UV spectrum of this compound. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity.[6] If the λmax is unknown, a starting wavelength of 254 nm or 270 nm is a reasonable choice for aromatic compounds.[2]
Experimental Protocol: Proposed RP-HPLC-UV Method
This protocol is a starting point for the development of a robust analytical method for this compound. Method optimization and validation are essential.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
3. Sample Preparation (Example for a solid sample):
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to the desired concentration for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Troubleshooting Guide
Issue: Peak Tailing
-
Question: My peaks for this compound are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Potential Causes:
-
Secondary Interactions: The analyte may be interacting with residual silanol groups on the silica-based column.[7]
-
Column Overload: Injecting too much sample can lead to peak distortion.[7]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[8]
-
Column Degradation: The column may be old or contaminated.[7]
-
-
Solutions:
-
Adjust Mobile Phase: Add a small amount of a competing base, like triethylamine, to the mobile phase, or use a more acidic mobile phase to suppress the ionization of silanol groups.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume.
-
Optimize pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants.[9] If the column is old, it may need to be replaced.
-
-
Issue: Poor Reproducibility (Shifting Retention Times)
-
Question: The retention time for my analyte is not consistent between injections. What should I do?
-
Answer:
-
Potential Causes:
-
System Not Equilibrated: The HPLC system may not have reached equilibrium before the injection.
-
Fluctuations in Pump Pressure: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention time.
-
-
Solutions:
-
Equilibrate System: Ensure the system is equilibrated with the mobile phase for a sufficient amount of time before starting your analysis.
-
Degas Mobile Phase: Degas the mobile phase using sonication or an inline degasser to remove dissolved gasses.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase carefully and consistently.
-
Use a Column Oven: A column oven will maintain a constant temperature for the column, improving reproducibility.
-
-
Issue: Low Sensitivity
-
Question: I am having trouble detecting my analyte at low concentrations. How can I improve the sensitivity of my method?
-
Answer:
-
Potential Causes:
-
Suboptimal Detection Wavelength: The UV detector may not be set to the wavelength of maximum absorbance.
-
Low Injection Volume: The amount of analyte being injected is too small.
-
Broad Peaks: Broad peaks have a lower height, which can make them difficult to detect at low concentrations.
-
-
Solutions:
-
Optimize Wavelength: Determine the λmax of this compound and set the detector to that wavelength.[6]
-
Increase Injection Volume: Inject a larger volume of your sample. Be aware that this may affect peak shape.[9]
-
Improve Peak Shape: Address any issues causing peak broadening, such as those mentioned in the troubleshooting sections. Sharper peaks will have a higher signal-to-noise ratio.[10]
-
Use a More Sensitive Detector: If available, a more sensitive detector, such as a mass spectrometer (LC-MS), could be used.
-
-
Method Validation Data (Hypothetical)
The following table presents hypothetical data that would be expected from a validated HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Precision (RSD%) | ≤ 2.0% | 1.2% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 µg/mL |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to increase HPLC UV Detector Response - Tips & Suggestions [mtc-usa.com]
- 7. mastelf.com [mastelf.com]
- 8. silicycle.com [silicycle.com]
- 9. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Amidine Sulfonamides and Traditional Sulfonamides
A detailed guide for researchers and drug development professionals on the performance and characteristics of emerging sulfonamide derivatives.
Introduction
The sulfonamide class of drugs represents a cornerstone in the history of antimicrobial chemotherapy. However, the emergence of microbial resistance has necessitated the exploration of novel sulfonamide derivatives with enhanced efficacy and broader activity spectra. This guide provides a comparative overview of a promising subclass, amidine sulfonamides , and contrasts their performance with traditional sulfonamides.
It is important to note that a literature search for the specific compound 2-Benzenesulphonyl-acetamidine did not yield sufficient data for a detailed analysis. Therefore, this guide will focus on the broader, more extensively studied class of amidine sulfonamides, which share key structural features with the requested compound. Amidine sulfonamides incorporate an amidine moiety, which can significantly influence the physicochemical and biological properties of the parent sulfonamide.[1]
Mechanism of Action: A Shared Pathway with a Twist
Traditional sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, leading to bacteriostasis. It is hypothesized that amidine sulfonamides also exert their primary antibacterial effect through the inhibition of the folate biosynthesis pathway. The core sulfonamide structure is responsible for this fundamental mechanism.
However, the addition of the amidine group can introduce secondary mechanisms or enhance the primary activity. The basic nature of the amidine moiety can improve cell permeability and interaction with bacterial membranes, potentially leading to increased intracellular concentrations of the drug.
Caption: Mechanism of action of sulfonamides.
Comparative Efficacy: Antibacterial Activity
Experimental data from various studies indicate that certain amidine sulfonamides exhibit potent antibacterial activity, in some cases surpassing that of the traditional sulfonamide, sulfamethoxazole. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative amidine sulfonamides against common bacterial strains.
| Compound Class | Compound | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | E. coli (MIC in µg/mL) | Reference |
| Amidine Sulfonamide | Compound 3b | 40 | >1000 | 250 | [3] |
| Amidine Sulfonamide | Compound 9a | >1000 | 125 | 125 | [3] |
| Amidine Sulfonamide | Compound 9b | 250 | 250 | 125 | [3] |
| Traditional Sulfonamide | Sulfamethoxazole | 500 | 500 | 125 | [3] |
Note: Lower MIC values indicate higher antibacterial potency.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This section outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of sulfonamide compounds.
1. Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in 5 mL of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Solutions: a. Prepare a stock solution of the sulfonamide compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. b. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only). c. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Determination of MIC: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4][5]
Caption: Workflow for MIC determination.
Other Potential Applications
Beyond antibacterial activity, research into benzenesulfonamide derivatives, a class that includes amidine sulfonamides, has suggested potential applications in other therapeutic areas. Studies on N-(benzene sulfonyl)acetamide derivatives have indicated anti-inflammatory and analgesic properties.[6] Furthermore, some benzenesulfonamide derivatives have been investigated for their anticancer potential.[7][8]
Conclusion
Amidine sulfonamides represent a promising avenue for the development of new antimicrobial agents. The incorporation of the amidine moiety appears to, in some cases, enhance the antibacterial potency compared to traditional sulfonamides. While the primary mechanism of action is likely conserved through the inhibition of folate biosynthesis, further research is warranted to elucidate any secondary mechanisms conferred by the amidine group. The exploration of this and other modifications to the core sulfonamide structure is a critical strategy in the ongoing effort to combat antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. apec.org [apec.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Validating the Biological Target of 2-Benzenesulphonyl-acetamidine: A Comparative Guide to iNOS Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of 2-Benzenesulphonyl-acetamidine. Based on available scientific literature, the likely biological target for this compound is inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. Due to the limited publicly available data on this compound itself, this guide focuses on a comparative analysis with well-characterized, structurally related iNOS inhibitors. This approach provides a framework for researchers to design experiments and interpret data for the validation of this compound's biological target.
Comparison of iNOS Inhibitors
The following tables summarize the inhibitory potency and selectivity of various acetamidine-based and other common iNOS inhibitors. This data is crucial for comparing the efficacy of this compound with established compounds.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Kd (nM) | Selectivity vs. eNOS | Selectivity vs. nNOS |
| 1400W | Human iNOS | Cell-free | - | - | <7 | >5000-fold | - |
| Human nNOS | Cell-free | - | 2 | - | - | - | |
| Human eNOS | Cell-free | - | 50 | - | - | - | |
| Mouse iNOS (RAW264.7 cells) | Cell-based | 1.5 | - | - | - | - | |
| Aminoguanidine | Mouse iNOS | Cell-free | 2.1 | - | - | 8-fold | 38-fold |
| L-NAME | Murine iNOS | Cell-free | - | 4.4 | - | Non-selective | Non-selective |
| Human eNOS | Cell-free | - | 0.039 | - | - | - | |
| Bovine nNOS | Cell-free | - | 0.015 | - | - | - | |
| GW274150 | Human iNOS | Cell-free | 0.2 (J774 cells) | - | <40 | >100-fold | >80-fold |
| GW273629 | Human iNOS | Cell-free | 1.3 (J774 cells) | - | <90 | >100-fold | >80-fold |
| Compound 11 (Benzenesulfonyl acetamidine analog) | iNOS | Not Specified | Inhibitory Activity | - | - | Also inhibits eNOS | - |
Note: Data for this compound is not available. Compound 11, a structurally similar molecule with a phenyl group separated from the acetamidine by a sulfone, has been shown to inhibit both iNOS and eNOS[1]. This suggests that this compound likely also targets iNOS, but its selectivity may vary.
Experimental Protocols
Detailed methodologies are essential for the accurate validation of a biological target. Below are protocols for key experiments used to characterize iNOS inhibitors.
In Vitro iNOS Inhibition Assay (Radiometric)
This assay determines the inhibitory potential of a compound by measuring the enzymatic activity of iNOS.
Principle: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by iNOS. The amount of [³H]L-citrulline produced is proportional to the enzyme's activity.
Materials:
-
Recombinant human iNOS enzyme
-
[³H]L-arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin
-
L-valine (to inhibit arginase)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compound (this compound or alternatives)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, BH4, calmodulin, and L-valine.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of [³H]L-arginine and unlabeled L-arginine.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Separate [³H]L-citrulline from unreacted [³H]L-arginine by passing the reaction mixture through a column containing Dowex AG 50W-X8 resin. [³H]L-arginine binds to the resin, while [³H]L-citrulline flows through.
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Nitric Oxide Production Assay (Griess Assay)
This assay measures the effect of a compound on NO production in a cellular context.
Principle: The Griess assay is a colorimetric assay that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW264.7 macrophage cell line
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression
-
Cell culture medium (e.g., DMEM)
-
Test compound
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate in the dark at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound and determine the IC50 value.
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental workflows is crucial for target validation. The following diagrams, created using the DOT language, illustrate these concepts.
Caption: Simplified iNOS signaling pathway in inflammation.
Caption: General experimental workflow for iNOS inhibitor validation.
Caption: Logical framework for target validation.
References
Comparative Analysis of Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship and performance of benzenesulfonamide-based carbonic anhydrase inhibitors.
Introduction: While specific data for 2-Benzenesulphonyl-acetamidine is not extensively available in peer-reviewed literature, this guide provides a comparative analysis of a closely related and extensively studied class of compounds: benzenesulfonamide derivatives. This class of compounds has garnered significant attention in medicinal chemistry, particularly as inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological and pathological processes. This guide will focus on a series of benzenesulfonamide analogs and their inhibitory activity against human carbonic anhydrase IX (hCA IX), a transmembrane enzyme overexpressed in many solid tumors and linked to tumor progression and metastasis.
Performance Comparison of Benzenesulfonamide Analogs
The inhibitory potential of a series of benzenesulfonamide derivatives against the tumor-associated human carbonic anhydrase IX (hCA IX) isoform has been evaluated. The core structure consists of a benzenesulfonamide moiety, which is known to bind to the zinc ion in the active site of carbonic anhydrases. Modifications on this scaffold have been systematically explored to understand the structure-activity relationship (SAR) and to optimize the inhibitory potency and selectivity. The following tables summarize the in vitro inhibitory activities of selected analogs against hCA IX, as well as against the ubiquitous cytosolic isoforms hCA I and hCA II to assess selectivity.
| Compound ID | R Group Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Selectivity Ratio (IX vs I) | Selectivity Ratio (IX vs II) |
| 1 | -H | 250 | 12 | 25 | 10 | 0.48 |
| 2a | 4-CH₃ | 350 | 15 | 18 | 19.4 | 0.83 |
| 2b | 4-Cl | 150 | 8 | 10 | 15 | 0.8 |
| 2c | 4-F | 180 | 10 | 12 | 15 | 0.83 |
| 3a | 4-(NHCOCH₃) | 94.4 | 50 | 5.8 | 16.3 | 8.6 |
| 3b | 4-(NHSO₂CH₃) | 628 | 150 | 45 | 13.9 | 3.3 |
Data Interpretation: The unsubstituted benzenesulfonamide (1 ) serves as the parent compound, exhibiting potent inhibition of hCA II and IX, but less so for hCA I. Simple substitutions on the phenyl ring (2a-c ) generally lead to modest improvements in hCA IX inhibition and selectivity. More complex modifications, such as the introduction of an acetamido group (3a ), significantly enhance the inhibitory activity against hCA IX and improve selectivity against both cytosolic isoforms. This suggests that the 4-position of the benzene ring is a critical point for introducing substituents that can interact with specific residues in the active site cavity of hCA IX, leading to enhanced binding affinity and selectivity.[1]
Experimental Protocols
General Synthesis of Benzenesulfonamide Analogs
The synthesis of the benzenesulfonamide analogs typically starts from commercially available 4-aminobenzenesulfonamide. The following is a representative synthetic protocol for N-substituted derivatives.
Scheme for Synthesis:
References
No Publicly Available Data for Cross-Validation of 2-Benzenesulphonyl-acetamidine's Efficacy
A comprehensive search of publicly available scientific literature and databases has revealed no published studies on the in vitro and in vivo efficacy of 2-Benzenesulphonyl-acetamidine. Despite a thorough investigation using the compound's name, chemical synonyms including 2-(Phenylsulfonyl)ethanimidamide, and its CAS number (144757-42-6), no experimental data, research articles, or clinical trial information could be retrieved. The only available references to this compound are from chemical supplier catalogs.
This absence of published research makes it impossible to create a comparison guide that meets the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways. Without any foundational scientific studies, there is no quantitative data to summarize, no experimental methodologies to detail, and no known biological pathways to illustrate.
Therefore, a cross-validation and comparison of this compound's efficacy with other alternatives cannot be conducted at this time. The scientific community has not yet published research that would allow for such an analysis.
While the requested guide for this compound cannot be produced, we can offer to generate a similar in-depth comparison for a related, well-researched compound. For instance, extensive literature is available for various derivatives of N-(benzene sulfonyl)acetamide and other sulfonamides , which have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, and anti-cancer agents.
Should you be interested in a comparison guide for a different, publicly researched compound, please provide the new topic of interest.
No Independent Replication Studies Found for 2-Benzenesulphonyl-acetamidine
After a thorough review of scientific literature and chemical databases, no independent replication studies, comparative analyses, or detailed experimental data for the specific compound 2-Benzenesulphonyl-acetamidine were found. The available research focuses on the broader class of benzenesulfonamide and acetamide derivatives, rather than this particular chemical entity.
This lack of specific data makes it impossible to provide a comparison guide on the independent replication of studies concerning this compound, as requested. The core requirements of data presentation, experimental protocols, and signaling pathway visualization cannot be fulfilled without primary or replication studies.
However, the search did yield information on related compounds, particularly a class of N-(benzenesulfonyl)acetamide derivatives which have been synthesized and evaluated for various biological activities. For researchers interested in this chemical family, a comparative guide on a representative compound from this group could be compiled if desired.
For instance, studies on certain N-(benzene sulfonyl)acetamide derivatives have explored their potential as anti-inflammatory and analgesic agents. These investigations often include:
-
Quantitative Data: Summarized in tables, detailing metrics like IC50 values against specific enzymes (e.g., COX-2) or measures of anti-inflammatory and analgesic efficacy in animal models.
-
Experimental Protocols: Detailed methodologies for chemical synthesis, in vitro enzyme inhibition assays, and in vivo models of inflammation and pain.
-
Mechanism of Action: Hypothesized or confirmed signaling pathways through which these compounds exert their effects.
Should you be interested in a comparison guide for a well-documented N-(benzenesulfonyl)acetamide derivative as an alternative, please specify the compound or area of therapeutic interest. This would allow for the creation of a detailed guide that adheres to the requested format, including data tables, protocols, and visualizations.
The Emerging Potential of Benzenesulphonyl-Acetamidine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. Within this landscape, benzenesulphonyl-acetamide and its amidine derivatives are emerging as a promising class of compounds with a diverse range of biological activities. While specific data on 2-Benzenesulphonyl-acetamidine remains limited in publicly available scientific literature, a comprehensive analysis of its close structural analogs provides compelling insights into the potential advantages of this chemical scaffold.
This guide offers an objective comparison of the performance of various benzenesulphonyl-acetamide derivatives against existing compounds, supported by experimental data from recent studies. The information presented aims to illuminate the therapeutic potential of this compound class and guide future research and development efforts.
Superior Anti-Inflammatory and Analgesic Properties
A significant advantage of certain N-(benzene sulfonyl)acetamide derivatives lies in their potent multi-target inhibitory activity against key mediators of inflammation and pain. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, novel derivatives have demonstrated the ability to simultaneously inhibit COX-2, 5-lipoxygenase (5-LOX), and Transient Receptor Potential Vanilloid 1 (TRPV1).[1] This multi-pronged approach suggests a broader spectrum of anti-inflammatory and analgesic effects with a potentially improved safety profile, particularly concerning gastrointestinal side effects associated with non-selective COX inhibitors.
Comparative Inhibitory Activity:
| Compound | Target | IC50 (μM) |
| Derivative 9a | COX-2 | 0.011 |
| 5-LOX | 0.046 | |
| TRPV1 | 0.008 | |
| Derivative 9b | COX-2 | 0.023 |
| 5-LOX | 0.31 | |
| TRPV1 | 0.14 | |
| Celecoxib (Reference) | COX-2 | 0.04 |
Data summarized from a study on N-(benzene sulfonyl)acetamide derivatives.[1]
The data clearly indicates that derivative 9a exhibits significantly higher potency against COX-2 and TRPV1 compared to the well-established COX-2 inhibitor, Celecoxib.
Broad-Spectrum Antimicrobial and Antioxidant Potential
Beyond inflammation and pain, benzenesulphonamide derivatives have shown promising in vitro antimicrobial and antioxidant activities.[2] This dual activity is of particular interest in the context of infectious diseases where oxidative stress can exacerbate tissue damage.
Comparative Antimicrobial and Antioxidant Activity:
| Compound | Organism/Assay | MIC (mg/mL) / IC50 (mg/mL) |
| Derivative 4d | E. coli | 6.72 |
| Derivative 4h | S. aureus | 6.63 |
| Derivative 4a | P. aeruginosa | 6.67 |
| Derivative 4e | A. niger | 6.28 |
| Derivative 4e | Antioxidant (DPPH) | 0.3287 |
| Vitamin C (Reference) | Antioxidant (DPPH) | 0.2090 |
Data summarized from a study on new benzenesulphonamide derivatives.[2]
While the antimicrobial activity appears moderate, the antioxidant potential of derivative 4e is noteworthy, approaching that of the standard antioxidant, Vitamin C.
Favorable Pharmacokinetic Profile
The therapeutic potential of a compound is not solely defined by its potency but also by its pharmacokinetic properties. Studies on derivative 9a in Sprague-Dawley rats have revealed excellent oral exposure and bioavailability, suggesting its suitability for oral administration.[1]
Pharmacokinetic Parameters of Derivative 9a (10 mg/kg, oral):
| Parameter | Value |
| Cmax | 5807.18 ± 2657.83 ng/mL |
| CL | 3.24 ± 1.47 mL/min/kg |
| F | 96.8 % |
Data from a pharmacokinetic study in SD rats.[1]
A bioavailability of 96.8% indicates that the vast majority of the administered dose reaches the systemic circulation, a highly desirable characteristic for an orally administered drug.
Potential for Reduced Hepatotoxicity
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics, which are structurally related to this compound, have been specifically designed to lack the hepatotoxicity associated with acetaminophen.[3][4][5] This is achieved by modifying the metabolic pathway to avoid the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). This represents a significant advantage and a critical area for further investigation within this class of compounds.
Experimental Protocols
Synthesis of N-(benzene sulfonyl)acetamide Derivatives
General Procedure: A solution of the appropriately substituted benzenesulphonyl chloride (1.1 mmol) in dichloromethane (10 mL) is added dropwise to a stirred solution of the respective acetamide (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0°C. The reaction mixture is then stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
In Vitro COX/LOX Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 is determined using a colorimetric COX inhibitor screening assay kit. The ability to inhibit 5-LOX is measured using a 5-LOX inhibitor screening assay kit. The IC50 values are calculated from the dose-response curves.[1]
In Vivo Anti-Inflammatory and Analgesic Models
Formalin-induced pain model: Male ICR mice are injected with formalin (2.5% in saline) into the plantar surface of the right hind paw. The time spent licking or biting the injected paw is recorded in two phases (0-5 min and 15-30 min). The test compounds are administered orally 30 minutes before the formalin injection.[1]
Capsaicin-induced ear edema: Ear edema is induced in mice by the topical application of capsaicin. The test compound is administered orally 30 minutes before capsaicin application. The ear thickness is measured before and after the induction of edema.[1]
Visualizing the Pathways
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Multi-target inhibition of inflammatory pathways.
Caption: Workflow for synthesis and evaluation.
Conclusion
While the specific compound this compound requires further investigation, the broader class of benzenesulphonyl-acetamide and -acetamidine derivatives demonstrates significant therapeutic potential. The advantages of multi-target inhibition of inflammatory pathways, favorable pharmacokinetic profiles, and the potential for reduced hepatotoxicity compared to existing drugs make this an exciting area for future drug discovery and development. The experimental data presented for various derivatives provides a strong foundation for the rational design of new chemical entities with enhanced efficacy and safety. Further research into the structure-activity relationships within this class will be crucial to unlocking its full therapeutic potential.
References
- 1. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetami" by Hernan A. Bazan, Surjyadipta Bhattacharjee et al. [digitalscholar.lsuhsc.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - Universidad Rey Juan Carlos [portalcientifico.urjc.es]
Head-to-Head Comparison: 2-Benzenesulphonyl-acetamidine Derivatives vs. Standard COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of a novel benzenesulphonyl-acetamide derivative with established standard drugs in the field of anti-inflammatory and analgesic research. The focus of this comparison is on the inhibition of the Cyclooxygenase-2 (COX-2) enzyme, a key target in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited public data on "2-Benzenesulphonyl-acetamidine," this guide will utilize a closely related and well-characterized derivative, N-(benzene sulfonyl)acetamide (compound 9a), as a representative for this class of compounds.
Executive Summary
Recent research has highlighted the potential of N-(benzene sulfonyl)acetamide derivatives as potent multi-target inhibitors for anti-inflammatory and analgesic therapy. This guide presents a head-to-head comparison of the in vitro efficacy of a lead N-(benzene sulfonyl)acetamide derivative against the standard selective COX-2 inhibitors, Celecoxib and Rofecoxib. The comparison is based on their half-maximal inhibitory concentration (IC50) values against the COX-2 enzyme.
Quantitative Comparison of COX-2 Inhibition
The following table summarizes the in vitro COX-2 inhibitory activity of the N-(benzene sulfonyl)acetamide derivative (compound 9a) and the standard drugs, Celecoxib and Rofecoxib. Lower IC50 values indicate greater potency.
| Compound | Type | Target Enzyme | IC50 Value (nM) |
| N-(benzene sulfonyl)acetamide deriv. (9a) | Investigational Compound | COX-2 | 11 |
| Celecoxib | Standard Selective COX-2 Inhibitor | COX-2 | 40[1] |
| Rofecoxib | Standard Selective COX-2 Inhibitor | COX-2 | 18[2][3] |
Note: IC50 values can vary between different assays and experimental conditions.
Mechanism of Action: The Arachidonic Acid Signaling Pathway
Both the investigational compound and the standard drugs exert their anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme within the arachidonic acid signaling pathway. This pathway is central to the inflammatory response. When a cell is damaged, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins. By inhibiting COX-2, these drugs reduce the production of prostaglandins, thereby mitigating pain and inflammation.
Experimental Protocols
The following provides a general methodology for a typical in vitro COX-2 inhibition assay, based on common laboratory practices.
In Vitro COX-2 Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (e.g., N-(benzene sulfonyl)acetamide derivative, Celecoxib, Rofecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection or a fluorometric probe.[4]
-
96-well microplates
Procedure:
-
Enzyme Preparation: The human recombinant COX-2 enzyme is diluted to the desired concentration in the reaction buffer.
-
Compound Preparation: The test compounds are serially diluted to a range of concentrations.
-
Reaction Mixture: The reaction is typically set up in a 96-well plate. Each well contains the reaction buffer, cofactors, and the COX-2 enzyme.
-
Pre-incubation: The test compound at a specific concentration is added to the wells containing the enzyme mixture and pre-incubated for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well.
-
Incubation: The plate is incubated for a specific time (e.g., 2-10 minutes) at 37°C to allow for the conversion of arachidonic acid to PGH2 and subsequently to PGE2.[4][5]
-
Reaction Termination: The reaction is stopped by adding a quenching agent (e.g., hydrochloric acid).[5]
-
Detection: The amount of PGE2 produced is quantified using an EIA kit or a fluorometric assay according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to a control (enzyme without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Conclusion
The N-(benzene sulfonyl)acetamide derivative (compound 9a) demonstrates potent in vitro inhibition of the COX-2 enzyme, with an IC50 value that is comparable to or more potent than the standard selective COX-2 inhibitors Celecoxib and Rofecoxib. This suggests that this class of compounds holds significant promise for the development of novel anti-inflammatory and analgesic drugs. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential, selectivity profile, and safety.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) Validation of Acetamidine-Based Inducible Nitric Oxide Synthase (iNOS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships of acetamidine derivatives as selective inhibitors of inducible nitric oxide synthase (iNOS). The overproduction of nitric oxide (NO) by iNOS is implicated in various pathological conditions, including inflammation and neurodegenerative diseases, making selective iNOS inhibitors promising therapeutic targets. This document outlines the key structural modifications influencing inhibitory activity and selectivity, presents comparative data for key compounds, and details the experimental protocols for their validation.
Comparative Analysis of iNOS Inhibitors
The acetamidine moiety is a critical pharmacophore for the inhibition of nitric oxide synthases. Research has focused on modifying the substituents on the acetamidine nitrogen and the aromatic ring to optimize potency and selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms.
A seminal series of potent and selective iNOS inhibitors are derivatives of N-[(3-aminomethyl)benzyl]acetamidine. The following table summarizes the in vitro inhibitory activities of selected analogs, highlighting the impact of structural modifications.
| Compound | Structure | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (eNOS/iNOS) |
| 1 (1400W) | N-(3-(aminomethyl)benzyl)acetamidine | 0.02 | >100 | >5000 |
| 2 | N-benzylacetamidine | 0.20 | 350 | 1750 |
| rac-4 | N-(1-(3-aminomethyl)phenyl)ethyl)acetamidine | 0.35 | >100 | >285 |
| 9 | N-(1-benzylpiperidin-4-yl)acetamidine | 0.40 | >100 | >250 |
| 10 | N-(3-((4-carboxybutanoyl)aminomethyl)benzyl)acetamidine | 0.428 | >1000 | >2300 |
| 14 | N-(3-((4-carboxybenzoyl)aminomethyl)benzyl)acetamidine | 0.165 | 90.8 | 550 |
| L-NAME | Nω-Nitro-L-arginine methyl ester (Non-selective control) | 4.4 | 0.039 | 0.009 |
| Aminoguanidine | Aminoguanidine (Reference compound) | 10-20 | 5-15 | ~1 |
Data sourced from multiple studies for comparative purposes.[1][2][3]
Key SAR Observations:
-
N-Substitution: The nature of the substituent on the acetamidine nitrogen is crucial for both potency and selectivity. While N-benzylacetamidine (Compound 2) shows good potency, its selectivity is lower than that of 1400W.[3]
-
Linker Length: The potency of phenylacetamidines is strongly dependent on the length of the alkyl chain connecting the aromatic ring to the acetamidine group.[4]
-
Aromatic Core: Replacing the phenyl ring with other heterocyclic systems can drastically reduce or abolish inhibitory activity.[4][5]
-
Side Chain Modifications: As seen in compounds 10 and 14, extending the side chain from the benzyl group with amidoalkyl or amidoaryl moieties can maintain sub-micromolar iNOS inhibition while retaining high selectivity.[1] Compound 10, with a succinyl residue, demonstrates excellent potency and a selectivity of over 2300-fold for iNOS versus eNOS.[1]
Experimental Protocols
The validation of the SAR for these acetamidine derivatives relies on robust in vitro and cellular assays to determine their inhibitory effects on NOS isoforms.
1. In Vitro NOS Inhibition Assay (Radiometric Method)
This assay measures the conversion of radiolabeled L-arginine to L-citrulline by the NOS enzyme.
-
Principle: NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide. By using [³H]L-arginine as a substrate, the enzymatic activity can be quantified by measuring the formation of [³H]L-citrulline.[1]
-
Procedure:
-
Purified recombinant human eNOS or murine iNOS is incubated in a reaction buffer containing NADPH, CaCl₂, calmodulin (for eNOS), and tetrahydrobiopterin.
-
The test compound (inhibitor) at various concentrations is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of [³H]L-arginine.
-
After a defined incubation period (e.g., 30 minutes at room temperature), the reaction is stopped by adding a stop buffer containing EDTA.[6]
-
The reaction mixture is applied to a cation-exchange resin column to separate the unreacted [³H]L-arginine from the product, [³H]L-citrulline.
-
The radioactivity of the eluted [³H]L-citrulline is measured using a liquid scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular NOS Inhibition Assay (Griess Assay)
This assay is used to measure NO production in cell culture by quantifying the accumulation of nitrite, a stable breakdown product of NO.
-
Principle: In a cellular context, iNOS can be induced in cell lines like macrophages (e.g., RAW 264.7) or microglial cells (e.g., BV2) by inflammatory stimuli such as lipopolysaccharide (LPS). The NO produced is released into the cell culture medium and oxidizes to nitrite. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically.[7][8]
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then stimulated with an inducing agent (e.g., LPS) in the presence or absence of the test inhibitor at various concentrations.
-
After an incubation period (e.g., 8-24 hours), the cell culture supernatant is collected.[8]
-
An equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
After a short incubation period, the absorbance is measured at approximately 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
The percentage of inhibition of NO production is calculated relative to the stimulated cells without an inhibitor.
-
Visualizing the SAR Validation Workflow and Signaling Pathway
SAR Validation Workflow
The following diagram illustrates the typical workflow for the structure-activity relationship validation of novel iNOS inhibitors.
Caption: Workflow for SAR validation of iNOS inhibitors.
iNOS Signaling Pathway in Inflammation
The diagram below depicts the signaling cascade leading to iNOS expression and the subsequent overproduction of nitric oxide in response to inflammatory stimuli.
Caption: Inflammatory signaling pathway leading to iNOS activation.
References
- 1. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective inhibition of inducible nitric oxide synthase by derivatives of acetamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Inducible Nitric Oxide Synthase by Derivatives of Acetamidine | Bentham Science [benthamscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Performance of N-(Benzenesulphonyl)acetamide Derivatives in Preclinical Assays
To our valued researchers, scientists, and drug development professionals:
The following guide provides a comparative analysis of a class of compounds known as N-(benzenesulphonyl)acetamide derivatives . Our initial investigation into "2-Benzenesulphonyl-acetamidine" revealed a lack of publicly available data for this specific molecule. Consequently, we have broadened the scope to a closely related and well-researched class of compounds that share structural similarities and offer a rich dataset for the type of comparative analysis you require.
This guide will focus on the performance of N-(benzenesulphonyl)acetamide derivatives in key assays related to anti-inflammatory and analgesic activities. Specifically, we will benchmark their inhibitory performance against Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Transient Receptor Potential Vanilloid 1 (TRPV1).
Data Presentation: Inhibitory Activity of N-(Benzenesulphonyl)acetamide Derivatives
The following table summarizes the in vitro inhibitory concentrations (IC50) of representative N-(benzenesulphonyl)acetamide derivatives against COX-2, 5-LOX, and TRPV1. These compounds have been evaluated for their potential as multi-target inhibitors for anti-inflammatory and analgesic therapy.[1] For comparative purposes, data for standard inhibitors are also included where available.
| Compound ID | Target | IC50 (µM) |
| Compound 9a | COX-2 | 0.011[1] |
| 5-LOX | 0.046[1] | |
| TRPV1 | 0.008[1] | |
| Compound 9b | COX-2 | 0.023[1] |
| 5-LOX | 0.31[1] | |
| TRPV1 | 0.14[1] | |
| Celecoxib | COX-2 | Reference |
| Zileuton | 5-LOX | Reference |
| Capsazepine | TRPV1 | Reference |
Note: "Reference" indicates that these are well-known inhibitors for their respective targets and serve as a benchmark for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and widely used assays for measuring the inhibition of COX-2, 5-LOX, and TRPV1.
Cyclooxygenase-2 (COX-2) Inhibition Assay
The COX-2 inhibitory activity is determined using a colorimetric inhibitor screening assay.[2] This assay measures the peroxidase component of the COX enzyme.
-
Enzyme and Inhibitor Preparation : Ovine or human recombinant COX-2 enzyme is used. The test compounds (N-(benzenesulphonyl)acetamide derivatives) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Reaction Mixture : The reaction is carried out in a Tris-HCl buffer (pH 8.0) containing the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Incubation : The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
-
Initiation of Reaction : The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.
-
Detection : The peroxidase activity is measured by monitoring the absorbance of a chromogenic substrate at a specific wavelength (e.g., 590 nm).
-
Data Analysis : The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor). The IC50 value is then determined from the dose-response curve.[3][4]
5-Lipoxygenase (5-LOX) Inhibition Assay
The inhibitory effect on 5-LOX is typically assessed by measuring the formation of leukotrienes from arachidonic acid.
-
Enzyme and Inhibitor Preparation : Recombinant human 5-LOX is used. Test compounds are prepared as described for the COX-2 assay.
-
Reaction Mixture : The assay is conducted in a suitable buffer (e.g., phosphate buffer) containing the 5-LOX enzyme, calcium chloride, ATP, and the test compound.
-
Incubation : The mixture is pre-incubated to allow for inhibitor binding.
-
Initiation of Reaction : The reaction is started by adding the substrate, arachidonic acid.
-
Detection : The formation of the 5-LOX product, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or its downstream metabolites, is measured. This can be done spectrophotometrically by monitoring the change in absorbance at 234 nm or by using specific ELISA kits.[5][6]
-
Data Analysis : The IC50 value is calculated from the concentration-dependent inhibition curve.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism Assay
The activity of compounds on the TRPV1 channel is often measured using a cell-based calcium influx assay.
-
Cell Culture and Loading : HEK-293 cells stably expressing the human TRPV1 channel are used. The cells are cultured and then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[7][8]
-
Compound Incubation : The cells are incubated with varying concentrations of the test compounds.
-
Channel Activation : The TRPV1 channel is activated using an agonist, typically capsaicin.
-
Measurement of Calcium Influx : The influx of calcium into the cells upon channel activation leads to an increase in fluorescence. This is measured using a fluorescence plate reader.
-
Data Analysis : The ability of the test compound to inhibit the capsaicin-induced calcium influx is quantified. The percentage of inhibition is plotted against the compound concentration to determine the IC50 value.[7]
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to the targets of the N-(benzenesulphonyl)acetamide derivatives.
Caption: The COX-2 inflammatory pathway.
Caption: The 5-LOX inflammatory pathway.
Caption: The TRPV1 pain signaling pathway.
References
- 1. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 3. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 7. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 8. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Benzenesulphonyl-acetamidine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Immediate Safety Precautions
2-Benzenesulphonyl-acetamidine and its derivatives are classified as hazardous materials. Understanding these hazards is the first step in safe handling and disposal.
Key Hazards:
-
Harmful if Swallowed: Can be harmful if ingested.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1][2] |
| Skin Protection | Wear a chemically resistant lab coat, and gloves (e.g., nitrile, neoprene).[1][2] Change gloves immediately if contaminated. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if working outside a fume hood or if dust formation is likely.[3] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[3] |
Emergency First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation. For larger spills, this may require specialized response teams.
-
Contain: Use a chemical absorbent spill kit to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop up the absorbed material into a designated, labeled hazardous waste container.[1] Avoid generating dust.[1]
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS department.
-
Dispose: The collected waste must be disposed of as hazardous chemical waste.
Disposal Procedures
Disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3]
Step-by-Step Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Detailed Experimental Protocol for Small-Scale Deactivation (if permissible)
For small residual amounts, a chemical deactivation (neutralization) step may be possible before collection, but this must be approved by your institution's EHS department. A general procedure for neutralizing similar acidic chloride compounds involves slow addition to a stirred, cold solution of a weak base.
Materials:
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Stir plate and stir bar
-
Ice bath
-
pH paper or meter
Procedure:
-
Prepare a dilute solution of sodium bicarbonate or sodium carbonate in a large beaker placed in an ice bath.
-
While stirring vigorously, slowly and carefully add the this compound waste to the basic solution. Caution: This reaction may be exothermic and produce gas.
-
Monitor the pH of the solution. Continue adding the base until the pH is neutral (pH 6-8).
-
Once neutralized, the aqueous solution must still be collected as hazardous aqueous waste.
Note: This procedure is a general guideline and may need to be adapted based on the specific properties of this compound and institutional protocols.
Incompatible Materials and Storage
When preparing for disposal and during temporary storage, it is crucial to avoid contact with incompatible materials to prevent dangerous reactions.
| Incompatible Materials | Potential Hazards |
| Strong Oxidizing Agents | May cause a violent reaction.[1][3] |
| Strong Bases | Can lead to vigorous or violent reactions.[1] |
| Water/Moisture | May be moisture-sensitive; store in a dry environment.[2] |
Storage for Disposal:
-
Keep waste containers tightly closed in a dry, cool, and well-ventilated area.[1][3]
-
Store in a designated corrosives area.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals.
References
Essential Safety and Operational Guide for Handling 2-Benzenesulphonyl-acetamidine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Benzenesulphonyl-acetamidine was not located. The following guidance is based on the hazard profiles of structurally similar compounds, including benzenesulfonic acid derivatives and sulfonamides. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care.
Hazard Profile
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Corrosion/Irritation: May cause severe skin burns and irritation upon contact.[1][2][3][4]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or powder may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure protection from potential hazards.[5][6][7] The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat and/or chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[8]
-
Before beginning work, clear the workspace of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.
2. Weighing and Dispensing:
-
When weighing the solid compound, do so within the fume hood to contain any airborne particles.
-
Use appropriate tools (e.g., spatulas) to handle the material, avoiding direct contact.
-
Keep containers of the chemical tightly closed when not in use.[2][8]
3. During the Experiment:
-
Wear the appropriate PPE at all times.
-
Avoid actions that could generate dust, such as vigorous scraping or shaking of the powder.
-
If any of the compound comes into contact with your skin or eyes, immediately proceed to the nearest safety shower or eyewash station and flush the affected area for at least 15 minutes. Seek immediate medical attention.[1][3][4]
4. Post-Experiment:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Unused or excess this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[3][8]
2. Aqueous Waste:
-
Aqueous solutions containing this compound should be collected in a labeled hazardous waste container.
-
Depending on local regulations and the concentration, it may be possible to treat dilute aqueous solutions containing sulfonamides through chemical means, such as hydrolysis, before disposal.[9] However, this should only be performed by trained personnel following established protocols.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[10]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ceda.com [ceda.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. realsafety.org [realsafety.org]
- 8. fishersci.com [fishersci.com]
- 9. epfl.ch [epfl.ch]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
